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  • Product: (1-(Aminomethyl)cyclohexyl)methanol
  • CAS: 2041-57-8

Core Science & Biosynthesis

Foundational

(1-(Aminomethyl)cyclohexyl)methanol molecular weight and formula

An In-depth Technical Guide to (1-(Aminomethyl)cyclohexyl)methanol This guide provides a comprehensive technical overview of (1-(Aminomethyl)cyclohexyl)methanol, a bifunctional building block with significant application...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (1-(Aminomethyl)cyclohexyl)methanol

This guide provides a comprehensive technical overview of (1-(Aminomethyl)cyclohexyl)methanol, a bifunctional building block with significant applications in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document details the compound's fundamental properties, synthesis, analytical characterization, and strategic applications, grounding all information in established scientific principles.

Core Molecular Profile and Physicochemical Properties

(1-(Aminomethyl)cyclohexyl)methanol is a unique aliphatic compound featuring a primary amine and a primary alcohol attached to a quaternary carbon within a cyclohexane ring. This structure provides two distinct points for chemical modification, making it a valuable scaffold for building diverse molecular architectures.

Chemical Identity

A summary of the key identifiers for (1-(Aminomethyl)cyclohexyl)methanol is presented below.

IdentifierValueSource
IUPAC Name [1-(aminomethyl)cyclohexyl]methanolPubChem[1]
CAS Number 2041-57-8PubChem[1]
Molecular Formula C₈H₁₇NOPubChem[1]
Canonical SMILES C1CCC(CC1)(CN)COPubChem[1]
InChI Key XEESKQOQUSLLOT-UHFFFAOYSA-NPubChem[1]
Physicochemical Data

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. The data below has been aggregated from various chemical databases.

PropertyValueSource
Molecular Weight 143.23 g/mol PubChem[1][2]
Appearance White solidChemicalBook[3]
Melting Point 37.5 °CChemicalBook[3]
Boiling Point 138-142 °C (at 16 Torr)ChemicalBook[3]
Monoisotopic Mass 143.131014166 DaPubChem[1]
Predicted Density 0.966 ± 0.06 g/cm³ChemicalBook[3]
Storage Temperature 2-8°CChemicalBook[3]

Synthesis of (1-(Aminomethyl)cyclohexyl)methanol

The synthesis of this bifunctional molecule can be approached through several routes. A common and logical strategy involves the reduction of a precursor containing both a nitrile and an ester functional group, which can be derived from cyclohexanone. This ensures the geminal arrangement of the aminomethyl and hydroxymethyl groups.

The causality behind this choice is rooted in the reliability of reducing agents like Lithium Aluminum Hydride (LiAlH₄) to simultaneously reduce both esters and nitriles to their corresponding primary alcohols and primary amines.

Proposed Synthetic Workflow

The following diagram illustrates a plausible two-step synthetic pathway starting from ethyl 1-cyanocyclohexanecarboxylate.

G cluster_0 Step 1: Starting Material cluster_1 Step 2: Concurrent Reduction cluster_2 Step 3: Aqueous Workup A Ethyl 1-cyanocyclohexanecarboxylate B LiAlH₄ (Lithium Aluminum Hydride) in dry THF, 0°C to RT A->B Reagent C (1-(Aminomethyl)cyclohexyl)methanol B->C Forms D Quench with H₂O, NaOH(aq) C->D Process E Final Product Isolation D->E Leads to

Caption: Proposed synthesis workflow for (1-(Aminomethyl)cyclohexyl)methanol.

Detailed Experimental Protocol

This protocol is a representative method. All operations should be conducted in a fume hood with appropriate personal protective equipment.

  • Reaction Setup:

    • To a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 500 mL of anhydrous Tetrahydrofuran (THF).

    • Carefully add 1.2 equivalents of Lithium Aluminum Hydride (LiAlH₄) to the THF. Rationale: LiAlH₄ is a potent reducing agent necessary for the simultaneous reduction of the ester and nitrile. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

    • Cool the suspension to 0°C using an ice bath.

  • Addition of Starting Material:

    • Dissolve 1.0 equivalent of ethyl 1-cyanocyclohexanecarboxylate in 100 mL of anhydrous THF and add it to the dropping funnel.

    • Add the solution dropwise to the stirred LiAlH₄ suspension over 1-2 hours, maintaining the internal temperature below 10°C. Rationale: A slow, controlled addition is crucial to manage the exothermic reaction and prevent side reactions.

  • Reaction and Quenching:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours to ensure the reaction goes to completion.

    • Cool the reaction mixture back down to 0°C.

    • Carefully and slowly quench the reaction by the sequential dropwise addition of 'X' mL of water, 'X' mL of 15% (w/v) aqueous sodium hydroxide, and finally '3X' mL of water, where 'X' is the mass of LiAlH₄ used in grams (Fieser workup). Rationale: This specific workup procedure is designed to safely neutralize excess LiAlH₄ and precipitate the aluminum salts into a granular, easily filterable solid.

  • Product Isolation and Purification:

    • Stir the resulting mixture for 1 hour, then filter it through a pad of Celite®, washing the filter cake with additional THF.

    • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material via vacuum distillation or column chromatography on silica gel to obtain pure (1-(Aminomethyl)cyclohexyl)methanol.

Spectroscopic and Analytical Characterization

Validation of the final product's identity and purity is paramount. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include broad singlets for the amine (-NH₂) and hydroxyl (-OH) protons, a singlet for the -CH₂-N protons, a singlet for the -CH₂-O protons, and a complex multiplet for the cyclohexane ring protons.

  • ¹³C NMR: Key signals would include the quaternary carbon, the two methylene carbons attached to N and O, and the carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands:

  • A broad peak from 3200-3500 cm⁻¹ corresponding to O-H and N-H stretching.

  • Peaks in the 2850-2950 cm⁻¹ region for C-H stretching of the cyclohexane ring.

  • A C-O stretching band around 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The following table details the predicted collision cross-section (CCS) values for various adducts, which can aid in identification via ion mobility-mass spectrometry.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 144.13829133.1
[M+Na]⁺ 166.12023137.4
[M-H]⁻ 142.12373134.0
Data sourced from PubChemLite.[4]

Applications in Drug Discovery and Development

The true value of (1-(Aminomethyl)cyclohexyl)methanol lies in its role as a versatile scaffold. The presence of two chemically distinct functional groups (an amine and an alcohol) on a rigid cyclic core allows for the systematic exploration of chemical space.

  • Scaffold for Combinatorial Chemistry: The amine can be readily acylated, alkylated, or converted into sulfonamides. The alcohol can be esterified, etherified, or oxidized. This dual functionality enables the creation of large compound libraries for high-throughput screening.

  • Role in Biologically Active Compounds: Chiral amines and amino alcohols are privileged structures in medicinal chemistry, frequently found in neuroactive and other biologically active molecules.[] This compound serves as a key starting material for such targets.

The diagram below illustrates the utility of (1-(Aminomethyl)cyclohexyl)methanol as a central building block.

G cluster_0 Amine Derivatization cluster_1 Alcohol Derivatization A (1-(Aminomethyl)cyclohexyl)methanol (Central Scaffold) B Amides A->B Acylation C Sulfonamides A->C Sulfonylation D Substituted Amines A->D Reductive Amination/ Alkylation E Esters A->E Esterification F Ethers A->F Williamson Ether Synthesis

Caption: Role as a versatile scaffold in medicinal chemistry.

Safety, Handling, and Storage

While specific toxicity data for this compound is limited, related amino alcohol compounds are known to be irritants.

  • Hazards: Based on analogous structures like (1-aminocyclohexyl)methanol, this compound may cause serious eye irritation.[6]

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C to maintain long-term stability.[3]

This technical guide provides a foundational understanding of (1-(Aminomethyl)cyclohexyl)methanol, equipping researchers with the necessary knowledge for its synthesis, analysis, and strategic application in the pursuit of novel therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7507, Cyclohexylmethanol. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22379486, (1-(Aminomethyl)cyclohexyl)methanol. Retrieved from [Link]

  • NIST (2024). Cyclohexanemethanol in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

  • Cheméo (2024). Chemical Properties of 1-Cyclohexylethanol (CAS 1193-81-3). Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 409153, (1-Aminocyclohexyl)methanol. Retrieved from [Link]

  • Google Patents (2005). CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.
  • PrepChem (2024). Synthesis of 1-methyl-1-cyclohexylmethanol. Retrieved from [Link]

  • PubChemLite (2024). [1-(aminomethyl)cyclohexyl]methanol hydrochloride. Retrieved from [Link]

  • NIST (2024). Cyclohexanemethanol in NIST Chemistry WebBook. Retrieved from [Link]

  • Dana Bioscience (2024). methanol 1g. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of (1-(Aminomethyl)cyclohexyl)methanol from Cyclohexanemethanol

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary (1-(Aminomethyl)cyclohexyl)methanol is a valuable bifunctional building block in medicinal chemistry and materials science, featu...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1-(Aminomethyl)cyclohexyl)methanol is a valuable bifunctional building block in medicinal chemistry and materials science, featuring both a primary amine and a primary alcohol on a quaternary carbon center of a cyclohexane ring.[1] This unique structural motif makes it an attractive scaffold for the synthesis of novel ligands, pharmaceutical intermediates, and complex molecular architectures. This guide provides a comprehensive, technically detailed pathway for the synthesis of (1-(aminomethyl)cyclohexyl)methanol, commencing from the readily available starting material, cyclohexanemethanol. The proposed synthetic strategy is a robust three-step sequence involving an initial oxidation, followed by a Strecker aminonitrile synthesis, and culminating in a chemoselective reduction. Each step is elucidated with a focus on the underlying chemical principles, causality for procedural choices, and detailed, actionable protocols to ensure reproducibility and high purity of the final product.

Synthetic Strategy and Retrosynthetic Analysis

The successful synthesis of a target molecule hinges on a logical and efficient synthetic plan. Our approach is predicated on a three-step sequence that is both high-yielding and scalable.

Forward Synthetic Pathway:

The synthesis begins with the oxidation of the primary alcohol of cyclohexanemethanol to yield cyclohexanecarboxaldehyde. This aldehyde then undergoes a Strecker reaction, a classic and efficient method for forming α-aminonitriles from aldehydes, ammonia, and a cyanide source.[2][3] The final step involves the selective reduction of the nitrile functional group to a primary amine, affording the desired (1-(aminomethyl)cyclohexyl)methanol.

Synthetic_Workflow Start Cyclohexanemethanol Step1 Cyclohexanecarboxaldehyde Start->Step1 Step 1: Oxidation (PCC or Swern) Step2 1-(Aminomethyl)cyclohexanecarbonitrile Step1->Step2 Step 2: Strecker Synthesis (NH4Cl, NaCN) Final (1-(Aminomethyl)cyclohexyl)methanol Step2->Final Step 3: Reduction (LiAlH4 or Raney Ni/H2)

Figure 1: Overall synthetic workflow from cyclohexanemethanol to the target compound.

Step 1: Oxidation of Cyclohexanemethanol

Causality and Method Selection: The critical challenge in this initial step is the selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the corresponding carboxylic acid. While strong oxidants like acidified potassium dichromate can effect this transformation, they often lead to the formation of the carboxylic acid byproduct.[4] Therefore, milder, more controlled reagents are preferable. Pyridinium chlorochromate (PCC) is a reliable choice for this conversion, typically performed in an anhydrous solvent like dichloromethane (DCM). An alternative, the Swern oxidation, utilizes oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine, offering the advantage of milder reaction conditions and simpler purification. For this guide, we will detail the PCC-based protocol due to its straightforward execution.

Detailed Experimental Protocol (PCC Oxidation):

  • Setup: To a dry 1 L round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Argon), add anhydrous dichloromethane (DCM, 500 mL).

  • Reagent Addition: Carefully add pyridinium chlorochromate (PCC, 1.5 equivalents) to the stirring solvent. To this suspension, add a solution of cyclohexanemethanol (1.0 equivalent) in anhydrous DCM (100 mL) dropwise over 30 minutes.

  • Reaction Monitoring: The reaction is exothermic and the mixture will turn into a dark brown, tarry consistency. Allow the reaction to stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (500 mL) and pass it through a short plug of silica gel or Florisil to filter out the chromium tars.

  • Purification: Wash the filtrate with 5% aqueous HCl, followed by saturated aqueous NaHCO₃, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude cyclohexanecarboxaldehyde. The product is often sufficiently pure for the next step, but can be further purified by distillation if necessary.

ParameterValue
Starting Material Cyclohexanemethanol
Key Reagents Pyridinium chlorochromate (PCC)
Solvent Dichloromethane (DCM), anhydrous
Reaction Time 2-4 hours
Temperature Room Temperature
Expected Yield 80-90%
Purity (crude) >95% by GC

Table 1: Summary of the oxidation of cyclohexanemethanol.

Step 2: Strecker Synthesis of 1-(Aminomethyl)cyclohexanecarbonitrile

Mechanistic Rationale: The Strecker synthesis is a powerful three-component reaction that forms an α-aminonitrile from an aldehyde, ammonia, and cyanide.[5][6] The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia. The cyanide ion then acts as a nucleophile, attacking the electrophilic imine carbon to form the stable α-aminonitrile product.[5] This one-pot reaction is highly efficient for creating a new carbon-carbon bond and introducing a nitrogen functionality simultaneously.

Strecker_Mechanism cluster_0 Imine Formation cluster_1 Nucleophilic Attack Aldehyde Cyclohexanecarboxaldehyde Imine Cyclohexylmethanimine Aldehyde->Imine + NH₃ - H₂O Ammonia NH₃ Imine_copy Cyclohexylmethanimine Cyanide CN⁻ Aminonitrile α-Aminonitrile Product Imine_copy->Aminonitrile + CN⁻

Figure 2: Simplified mechanism of the Strecker synthesis.

Detailed Experimental Protocol:

  • Setup: In a 1 L flask equipped with a stirrer, dropping funnel, and thermometer, prepare a solution of ammonium chloride (NH₄Cl, 1.2 equivalents) in water (200 mL). Cool the solution to 0-5 °C in an ice bath.

  • Aldehyde Addition: Add cyclohexanecarboxaldehyde (1.0 equivalent) to the cooled ammonium chloride solution, followed by the addition of aqueous ammonia to maintain a basic pH (~9-10).

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide (NaCN, 1.1 equivalents) in water (100 mL). Caution: NaCN is extremely toxic. Handle with extreme care in a well-ventilated fume hood. Have a cyanide antidote kit available. Add the NaCN solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight (12-18 hours).

  • Work-up and Isolation: The aminonitrile product may separate as an oil or solid. Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic extracts with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude 1-(aminomethyl)cyclohexanecarbonitrile can be used in the next step without further purification, or it can be purified by column chromatography if high purity is required.

Step 3: Reduction of the α-Aminonitrile

Causality and Method Selection: The final step requires the reduction of the nitrile group to a primary amine. This transformation must be performed without affecting the existing primary alcohol on the molecule. Strong hydride reagents are ideal for this purpose. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for reducing nitriles to amines.[7] An alternative is catalytic hydrogenation using a catalyst like Raney nickel under a hydrogen atmosphere, which is considered a "greener" method but may require specialized high-pressure equipment.[7] The LiAlH₄ protocol is detailed below for its common use in lab-scale synthesis.

Detailed Experimental Protocol (LiAlH₄ Reduction):

  • Setup: To a large, dry multi-necked flask equipped with a condenser, dropping funnel, and mechanical stirrer under an inert atmosphere, add a suspension of Lithium Aluminum Hydride (LiAlH₄, 2.0-2.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF). Caution: LiAlH₄ is pyrophoric and reacts violently with water. All glassware must be scrupulously dried.

  • Substrate Addition: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve the crude 1-(aminomethyl)cyclohexanecarbonitrile (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-8 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting nitrile.

  • Quenching: Cool the reaction mixture back down to 0 °C. Perform the following quenching procedure with extreme caution behind a blast shield. Slowly and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used (Fieser workup). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with additional solvent (THF or ether).

  • Purification: Combine the filtrate and washings, dry over anhydrous K₂CO₃ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (1-(aminomethyl)cyclohexyl)methanol. The final product can be purified by vacuum distillation or by crystallization of its hydrochloride salt to achieve high purity.

ParameterValue
Starting Material 1-(Aminomethyl)cyclohexanecarbonitrile
Key Reagents Lithium Aluminum Hydride (LiAlH₄)
Solvent Tetrahydrofuran (THF), anhydrous
Reaction Time 4-8 hours at reflux
Temperature Reflux (~66 °C in THF)
Expected Yield 75-85%
Final Purity >98% after purification

Table 2: Summary of the nitrile reduction to the final product.

Safety and Handling

This synthetic sequence involves several hazardous materials that require stringent safety protocols:

  • PCC: A suspected carcinogen and strong oxidant. Avoid inhalation and skin contact.

  • Sodium Cyanide (NaCN): A highly toxic poison. Ingestion, inhalation, or skin contact can be fatal. Always handle in a fume hood and wear appropriate personal protective equipment (PPE). Acidification of cyanide salts liberates deadly hydrogen cyanide (HCN) gas.

  • Lithium Aluminum Hydride (LiAlH₄): A water-reactive and pyrophoric solid. It can ignite upon contact with air or moisture. Handle under an inert atmosphere and use appropriate quenching procedures.

Conclusion

The described three-step synthesis provides a reliable and efficient pathway to (1-(aminomethyl)cyclohexyl)methanol from cyclohexanemethanol. The methodology relies on well-established and understood chemical transformations, ensuring a high degree of success for researchers in the fields of drug discovery and chemical synthesis. By carefully selecting reagents to control selectivity and by adhering to rigorous experimental and safety protocols, this guide equips scientists with the necessary information to produce this versatile chemical building block in high yield and purity.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. [Link]

  • Wikipedia. (n.d.). Nitrile reduction. [Link]

  • PubChem. (n.d.). (1-(Aminomethyl)cyclohexyl)methanol. [Link]

  • Brainly.in. (2018). How will you prepare Cyclohexanecarbaldehyde from cyclohexylmethanol. [Link]

  • MSU Chemistry. (n.d.). 150 Years of Strecker Reaction. [Link]

  • Professor Dave Explains. (2021). Strecker Amino Acid Synthesis. [Link]

  • Leah4sci. (2015). Strecker Synthesis. [Link]

  • PMC - NIH. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. [Link]

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Foundational

The Synthetic Landscape of (1-(Aminomethyl)cyclohexyl)methanol: A Guide to Starting Materials and Core Methodologies

Introduction (1-(Aminomethyl)cyclohexyl)methanol is a key chemical intermediate, notably in the synthesis of pharmaceuticals like Gabapentin. Its bifunctional nature, featuring both a primary amine and a primary alcohol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-(Aminomethyl)cyclohexyl)methanol is a key chemical intermediate, notably in the synthesis of pharmaceuticals like Gabapentin. Its bifunctional nature, featuring both a primary amine and a primary alcohol on a cyclohexane scaffold, makes it a versatile building block. The selection of an appropriate synthetic route and the corresponding starting materials are critical decisions in the drug development process, directly impacting yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth technical overview of the primary synthetic strategies for (1-(Aminomethyl)cyclohexyl)methanol, with a focus on the rationale behind the choice of starting materials and reaction conditions.

Core Synthetic Strategies

The synthesis of (1-(Aminomethyl)cyclohexyl)methanol predominantly revolves around the reduction of difunctional cyclohexyl precursors. The choice of starting material dictates the necessary reagents and the overall efficiency of the synthesis. The most common precursors are derivatives of 1,1-cyclohexanediacetic acid and cyclohexanecarbonitrile.

Route 1: From 1,1-Cyclohexanediacetic Acid Derivatives

A widely employed strategy commences with 1,1-cyclohexanediacetic acid. This approach offers a robust pathway with well-established procedures.

Synthesis of Key Intermediate: 1,1-Cyclohexanediacetic Acid Monoamide

The initial step often involves the preparation of 1,1-cyclohexanediacetic acid monoamide, a crucial intermediate in the synthesis of Gabapentin.[1] One common method starts with the Guareschi reaction between cyclohexanone and an alkyl cyanoacetate in the presence of ammonia. This yields 2,4-dioxo-3-aza-spiro[5.5]undecane-1,5-dicarbonitrile, which upon hydrolysis and decarboxylation with sulfuric acid, produces 1,1-cyclohexanediacetic acid (CDA).[1]

The CDA is then converted to its anhydride, which is subsequently treated with ammonia to furnish 1,1-cyclohexanediacetic acid monoamide (CDMA).[1] An alternative patented method describes the preparation of the monoamide with high purity and yield (up to 99%) by reacting 1,1-cyclohexanediacetic acid with a 25% aqueous ammonia solution.[2]

Reduction of the Amide and Carboxylic Acid/Ester

With 1,1-cyclohexanediacetic acid monoamide or its corresponding ester in hand, the final step is a concurrent reduction of both the amide and the carboxylic acid (or ester) functionalities. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of this transformation.[3]

The mechanism of ester reduction by LiAlH4 involves a nucleophilic attack of the hydride ion on the carbonyl carbon, leading to a tetrahedral intermediate.[3] This is followed by the departure of the alkoxide leaving group to form an aldehyde, which is then further reduced to the primary alcohol.[3] Similarly, amides are reduced to amines by LiAlH4.[3]

It is crucial to control the reaction conditions, as the reactivity of LiAlH4 can be challenging to manage on a large scale. Milder reducing agents may be considered, but they often lack the potency to reduce both functional groups simultaneously. For instance, sodium borohydride is generally not strong enough to reduce esters or amides under standard conditions.[4]

Experimental Protocol: Reduction of Diethyl 1,1-cyclohexanediacetate

This protocol outlines a representative procedure for the reduction of a diester precursor.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).

  • Addition of Ester: The diethyl 1,1-cyclohexanediacetate, dissolved in the same anhydrous solvent, is added dropwise to the LiAlH4 suspension at a controlled temperature, typically 0 °C, to manage the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

  • Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This procedure is critical for safely decomposing the excess LiAlH4 and forming a granular precipitate of aluminum salts that is easy to filter.

  • Workup and Purification: The resulting precipitate is removed by filtration, and the filter cake is washed with additional solvent. The combined organic filtrates are dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude (1-(Aminomethyl)cyclohexyl)methanol. Further purification can be achieved by distillation or crystallization.

Route 2: From Cyclohexanecarbonitrile Derivatives

An alternative and efficient pathway to aminomethyl-functionalized cyclohexanes involves the reduction of nitriles.

Synthesis of 1-Cyanocyclohexaneacetic Acid or its Esters

This route often starts from cyclohexanone. A promising three-step synthesis to produce cyclohexanecarbonitrile, a related intermediate, begins with the reaction of cyclohexanone with methyl hydrazinecarboxylate, followed by the addition of hydrogen cyanide to yield methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate.[5] This can then be further manipulated to introduce the second functional group.

A more direct approach to a suitable precursor involves the alkylation of cyclohexanecarbonitrile. However, controlling the regioselectivity can be a challenge.

Reduction of the Nitrile and Ester/Carboxylic Acid

Once a precursor containing both a nitrile and an ester or carboxylic acid group is obtained, a reduction step is employed. Similar to the previous route, a strong reducing agent like LiAlH4 is typically required to reduce both functionalities to the corresponding amine and alcohol.

Catalytic hydrogenation is another powerful technique for the reduction of nitriles.[6] For instance, 1-(nitromethyl)cyclohexylacetic acid can be hydrogenated in the presence of a palladium on carbon catalyst to yield the corresponding amino acid.[6] This method is often preferred in industrial settings due to its scalability and the avoidance of metal hydride reagents.

Comparative Analysis of Starting Materials

Starting MaterialKey IntermediatesAdvantagesDisadvantages
1,1-Cyclohexanediacetic Acid1,1-Cyclohexanediacetic acid monoamide, Diethyl 1,1-cyclohexanediacetateWell-established chemistry, high yields reported for intermediate steps.[2]Multi-step synthesis, use of strong reducing agents like LiAlH4.
Cyclohexanone1,1-Cyclohexyl dicyanoamide, 1-Cyanocyclohexaneacetic acid derivativesReadily available and inexpensive starting material. One-pot procedures have been developed for related compounds.[5]Can involve the use of highly toxic reagents like hydrogen cyanide.
Cyclohexanecarbonitrile1-Cyanocyclohexaneacetic acid or estersDirect functionalization can be challenging.Potential for side reactions and difficulties in purification.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_0 Route 1: From 1,1-Cyclohexanediacetic Acid cluster_1 Route 2: From Cyclohexanone CDA 1,1-Cyclohexanediacetic Acid CDA_Anhydride CDA Anhydride CDA->CDA_Anhydride Dehydration CDMA 1,1-Cyclohexanediacetic Acid Monoamide CDA_Anhydride->CDMA Ammonolysis Final_Product (1-(Aminomethyl)cyclohexyl)methanol CDMA->Final_Product Reduction (e.g., LiAlH4) Cyclohexanone Cyclohexanone Cyano_Intermediate 1-Cyanocyclohexyl Intermediate Cyclohexanone->Cyano_Intermediate Multi-step conversion Final_Product2 (1-(Aminomethyl)cyclohexyl)methanol Cyano_Intermediate->Final_Product2 Reduction

Figure 1: High-level overview of the two primary synthetic routes to (1-(Aminomethyl)cyclohexyl)methanol.

Conclusion

The synthesis of (1-(Aminomethyl)cyclohexyl)methanol can be approached from several different starting materials, with the most common and well-documented routes originating from 1,1-cyclohexanediacetic acid and cyclohexanone. The choice of a particular synthetic strategy will depend on a variety of factors, including the desired scale of production, cost considerations, and the availability of specialized equipment and reagents. For large-scale industrial production, catalytic hydrogenation methods are often favored for their safety and environmental benefits over metal hydride reductions. As with any chemical synthesis, careful optimization of reaction conditions and purification procedures is essential to obtain the final product in high yield and purity.

References

  • CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google P
  • US7417166B2 - Process for the preparation of gabapentin - Google P
  • CN105646172A - 1-hydroxy cyclohexyl phenyl methanone synthesis process - Google P
  • CN1221525C - Process for the synthesis of 1-(aminomethyl)
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Exploratory

The Unseen Scaffolding: A Technical History of (1-(Aminomethyl)cyclohexyl)methanol

An In-Depth Guide for the Synthetic Chemist Abstract (1-(Aminomethyl)cyclohexyl)methanol, a deceptively simple yet synthetically valuable bifunctional molecule, lacks a singular moment of celebrated discovery. Instead, i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for the Synthetic Chemist

Abstract

(1-(Aminomethyl)cyclohexyl)methanol, a deceptively simple yet synthetically valuable bifunctional molecule, lacks a singular moment of celebrated discovery. Instead, its history is woven into the broader fabric of synthetic organic chemistry, emerging as a versatile building block with applications in medicinal chemistry and materials science. This technical guide traces the likely historical emergence of this compound, not through a linear narrative of discovery, but through the evolution of synthetic methodologies that enabled its creation. We will explore the plausible synthetic routes, from classical rearrangement reactions to modern reductive aminations, that have made this and related 1,1-disubstituted cyclohexanes accessible to the research community. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a historical perspective but also detailed, field-proven synthetic protocols.

Introduction: A Molecule Defined by its Utility

(1-(Aminomethyl)cyclohexyl)methanol, with the chemical formula C8H17NO, is a primary amino alcohol built upon a cyclohexane core.[1] Its structure, featuring a geminal aminomethyl and hydroxymethyl group, imparts a unique three-dimensionality and chemical reactivity that makes it a valuable intermediate in the synthesis of more complex molecules. Unlike many compounds with a rich history tied to a specific biological activity or a famous named reaction, the story of (1-(Aminomethyl)cyclohexyl)methanol is one of quiet utility, its value lying in its potential to be transformed.

This guide will delve into the synthetic strategies that likely led to the availability of this compound. We will begin by examining the foundational chemical principles and reactions that would have been the earliest methods for its synthesis. Subsequently, we will explore more contemporary and efficient synthetic pathways, providing detailed experimental protocols for each.

Table 1: Physicochemical Properties of (1-(Aminomethyl)cyclohexyl)methanol

PropertyValue
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
IUPAC Name[1-(aminomethyl)cyclohexyl]methanol
CAS Number2041-57-8

Data sourced from PubChem.[1]

The Dawn of Accessibility: Classical Rearrangement Reactions

The initial synthesis of (1-(Aminomethyl)cyclohexyl)methanol would have likely been achieved through multi-step sequences culminating in one of the classic name reactions for the conversion of carboxylic acids or their derivatives into amines. These methods, while historically significant, often involve harsh conditions and the use of stoichiometric, and sometimes hazardous, reagents.

The Hofmann Rearrangement Route

The Hofmann rearrangement, which converts a primary amide to a primary amine with one less carbon atom, offers a plausible early route.[2][3][4] The synthesis would commence from 1,1-cyclohexanediacetic acid, a known precursor in the synthesis of the related drug Gabapentin.[5]

Conceptual Workflow: Hofmann Rearrangement

Hofmann_Workflow A 1,1-Cyclohexanediacetic Acid B 1,1-Cyclohexanediacetic Anhydride A->B Dehydration E 1-Hydroxymethylcyclohexanecarboxamide A->E Selective Reduction & Amidation C 1-Carboxymethylcyclohexaneacetamide B->C Ammonolysis D (1-(Aminomethyl)cyclohexyl)acetic acid (Gabapentin) C->D Hofmann Rearrangement F (1-(Aminomethyl)cyclohexyl)methanol E->F Hofmann Rearrangement

Caption: Plausible Hofmann rearrangement route to (1-(Aminomethyl)cyclohexyl)methanol.

Experimental Protocol: Hofmann Rearrangement of 1-Hydroxymethylcyclohexanecarboxamide

  • Step 1: Synthesis of 1-Hydroxymethylcyclohexanecarboxamide. This intermediate could be prepared from 1,1-cyclohexanediacetic acid through selective reduction of one carboxylic acid group to the alcohol, followed by conversion of the remaining carboxylic acid to the primary amide.

  • Step 2: The Hofmann Rearrangement. To a cold (0-5 °C) solution of sodium hydroxide in water, bromine is added slowly to generate a sodium hypobromite solution. 1-Hydroxymethylcyclohexanecarboxamide is then added portion-wise, maintaining the low temperature. The reaction mixture is gradually warmed to room temperature and then heated (typically to 50-80 °C) to effect the rearrangement. After cooling, the product, (1-(Aminomethyl)cyclohexyl)methanol, is extracted with a suitable organic solvent.

The Curtius and Lossen Rearrangement Pathways

The Curtius and Lossen rearrangements provide alternative, mechanistically related pathways to the target molecule.[6][7][8][9][10][11][12][13][14] Both proceed through an isocyanate intermediate.

  • Curtius Rearrangement: This would involve the conversion of a 1-hydroxymethylcyclohexanecarboxylic acid derivative to an acyl azide, which upon heating, rearranges to the isocyanate.[6][9][12] Subsequent hydrolysis yields the desired amino alcohol.[6][9]

  • Lossen Rearrangement: This pathway would start with 1-hydroxymethylcyclohexane-carbohydroxamic acid, which, upon activation (e.g., acylation) and treatment with base, rearranges to the isocyanate.[7][8][11]

Conceptual Reaction Scheme: Curtius/Lossen Rearrangements

Rearrangement_Schemes cluster_curtius Curtius Rearrangement cluster_lossen Lossen Rearrangement A R-COCl B R-CON3 A->B + NaN3 C R-NCO B->C Heat, -N2 D R-CONHOH E R-CONHO-Ac D->E + Ac2O F R-NCO E->F Base, Heat

Caption: General schemes for the Curtius and Lossen rearrangements.

The Rise of Modern Synthetic Methods: Reductive Amination

With the advent of more selective and milder reducing agents, reductive amination has become a cornerstone of modern amine synthesis.[15][16][17][18][19] This approach offers a more direct and often higher-yielding route to (1-(Aminomethyl)cyclohexyl)methanol, likely being the method of choice in contemporary laboratory and industrial settings.

The key precursor for this route is 1-formylcyclohexanecarbaldehyde or a protected derivative. A more practical approach would involve the synthesis of 1-acetylcyclohexanol, followed by a Schmidt reaction or a related transformation. A plausible and efficient route starts from cyclohexanone.

Synthetic Pathway: Reductive Amination

Reductive_Amination_Pathway A Cyclohexanone B 1-Cyanocyclohexanol A->B Cyanohydrin Formation C 1-Hydroxycyclohexanecarbonitrile B->C Hydrolysis D 1-Hydroxycyclohexanecarboxamide C->D Partial Hydrolysis F 1-Formylcyclohexanol C->F Reduction (e.g., DIBAL-H) E 1-Aminocyclohexanemethanol D->E Hofmann/Other Rearrangement G (1-(Aminomethyl)cyclohexyl)methanol F->G Reductive Amination (NH3, H2/Catalyst or NaBH3CN)

Caption: A potential synthetic pathway to (1-(Aminomethyl)cyclohexyl)methanol via reductive amination.

Experimental Protocol: Reductive Amination of 1-Formylcyclohexanol

  • Step 1: Synthesis of 1-Formylcyclohexanol. This intermediate can be prepared from 1-hydroxycyclohexanecarbonitrile by reduction with a suitable hydride reagent such as diisobutylaluminium hydride (DIBAL-H).

  • Step 2: Reductive Amination. 1-Formylcyclohexanol is dissolved in a suitable solvent, such as methanol. An excess of ammonia is introduced, followed by the addition of a reducing agent. For catalytic hydrogenation, a catalyst such as Raney nickel or palladium on carbon is used under a hydrogen atmosphere. Alternatively, a chemical reducing agent like sodium cyanoborohydride (NaBH3CN) can be employed.[15] The reaction is stirred at room temperature until completion. Work-up involves removal of the catalyst (if used), evaporation of the solvent, and purification of the product by distillation or crystallization.

Applications in Medicinal Chemistry and Beyond

The true significance of (1-(Aminomethyl)cyclohexyl)methanol lies in its application as a versatile scaffold in drug discovery and materials science. The cyclohexane ring provides a rigid, three-dimensional framework, while the primary amine and alcohol functionalities serve as convenient handles for further chemical modification.

Derivatives of cyclohexanemethanol have been explored for a range of biological activities.[20][21][22][23] The structural motif of a 1,1-disubstituted cyclohexane is present in a number of pharmacologically active compounds, including the anticonvulsant drug Gabapentin.[5][24][25][26] While not a direct precursor to Gabapentin, the synthetic methodologies for (1-(Aminomethyl)cyclohexyl)methanol are closely related and inform the synthesis of a wide array of analogues.

The bifunctional nature of this molecule also makes it an attractive monomer for the synthesis of polymers and specialty materials, where the cyclohexane core can impart desirable properties such as thermal stability and rigidity.

Conclusion: A Testament to the Power of Synthesis

The history of (1-(Aminomethyl)cyclohexyl)methanol is not one of a singular breakthrough, but rather a reflection of the progress of synthetic organic chemistry. Its journey from a molecule accessible only through arduous classical rearrangements to one readily prepared by modern, efficient methods is a testament to the ingenuity of chemists. As a key building block, it continues to play a silent but crucial role in the development of new medicines and materials. This guide has provided a plausible historical context for its emergence and detailed the key synthetic strategies that have made it a valuable tool in the chemist's arsenal.

References

Sources

Foundational

An In-depth Technical Guide to (1-(Aminomethyl)cyclohexyl)methanol and its Derivatives

Introduction: The Structural Core of Therapeutic Innovation In the landscape of medicinal chemistry, the cyclohexane ring serves as a versatile and robust scaffold for the development of novel therapeutics. Its conformat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Core of Therapeutic Innovation

In the landscape of medicinal chemistry, the cyclohexane ring serves as a versatile and robust scaffold for the development of novel therapeutics. Its conformational flexibility and lipophilic nature make it an ideal building block for molecules designed to interact with complex biological systems. (1-(Aminomethyl)cyclohexyl)methanol, a bifunctional molecule featuring both a primary amine and a primary alcohol, represents a pivotal starting point for the synthesis of a diverse range of pharmacologically active compounds.

This technical guide provides an in-depth exploration of (1-(Aminomethyl)cyclohexyl)methanol, its physicochemical properties, synthetic routes, and, most significantly, its role as the central precursor to a class of derivatives with profound therapeutic impact. We will place a particular focus on the synthesis and mechanism of its most prominent derivative, Gabapentin, a widely used pharmaceutical for treating neuropathic pain and epilepsy. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the chemistry and application of this important molecular family.

Physicochemical Properties of the Core Scaffold

Understanding the fundamental properties of (1-(Aminomethyl)cyclohexyl)methanol is crucial for its effective use in synthetic chemistry. The molecule's structure, featuring a quaternary carbon on the cyclohexane ring, imparts specific steric and electronic characteristics that influence its reactivity and the properties of its derivatives.

PropertyValueSource
IUPAC Name [1-(aminomethyl)cyclohexyl]methanol[1]
CAS Number 2041-57-8[1][2]
Molecular Formula C₈H₁₇NO[1][2]
Molecular Weight 143.23 g/mol [1][2]
Canonical SMILES C1CCC(CC1)(CN)CO[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Topological Polar Surface Area 46.3 Ų[1]

Synthesis of the Core Compound and Key Derivatives

The true value of (1-(Aminomethyl)cyclohexyl)methanol lies in its role as a synthetic intermediate. Its derivatives are accessed through various chemical transformations targeting its amine and alcohol functionalities.

A Noteworthy Derivative: Gabapentin

The most significant derivative of (1-(Aminomethyl)cyclohexyl)methanol is undoubtedly 1-(Aminomethyl)cyclohexaneacetic acid, known as Gabapentin.[3] Developed initially as an antiepileptic, its application has expanded to include the management of neuropathic pain and restless legs syndrome.[3] Gabapentin is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) but, critically, it does not act on GABA receptors.[3]

Synthetic Pathway to Gabapentin via Hofmann Rearrangement

Commercially viable syntheses of Gabapentin often bypass the direct use of (1-(Aminomethyl)cyclohexyl)methanol, instead generating the core aminomethyl-cyclohexane structure from a different precursor, 1,1-cyclohexanediacetic acid monoamide. The key transformation is a Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.

The causality behind this choice of pathway is rooted in efficiency and atom economy. Starting from 1,1-cyclohexanediacetic acid allows for the direct establishment of the required carbon framework. The Hofmann rearrangement is a well-understood and scalable reaction that reliably produces the primary amine necessary for the final Gabapentin structure.

G A 1,1-Cyclohexanediacetic Acid Monoamide B Isocyanate Intermediate A->B  Hofmann Rearrangement (e.g., NaOCl, NaOH) C Gabapentin Alkali Salt B->C  Hydrolysis (Alkali Base) D Gabapentin (Zwitterionic Form) C->D  Neutralization / Acidification

Figure 1: Generalized workflow for Gabapentin synthesis via Hofmann rearrangement.

This pathway is a self-validating system because the progress of the reaction can be monitored at each stage. The disappearance of the starting amide, the transient formation of the isocyanate (often not isolated), and the final formation of Gabapentin can be tracked using standard analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods.

Mechanism of Action: The Gabapentinoid Pathway

While designed as a GABA analogue, Gabapentin's therapeutic effects are not mediated by direct interaction with GABA receptors. Instead, its primary mechanism involves binding to the α2δ-1 (alpha-2-delta-1) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.

Expert Insight: The choice to target VGCCs, even if serendipitous in the initial design, proved to be highly effective. The α2δ-1 subunit is upregulated in conditions of neuropathic pain, meaning there are more targets for the drug in the very neurons responsible for the pain signals. This provides a degree of targeted action. By binding to this subunit, Gabapentin modulates the influx of calcium into presynaptic terminals. This, in turn, reduces the release of excitatory neurotransmitters like glutamate and substance P, ultimately dampening the hyperexcitability of neurons that characterizes epilepsy and neuropathic pain.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) α2δ-1 Subunit Pore Vesicle Synaptic Vesicle (contains Glutamate) VGCC->Vesicle Triggers Release Glutamate_out Glutamate Vesicle->Glutamate_out Exocytosis GABA Gabapentin GABA->VGCC:alpha2d1 Binding (Inhibition) Receptor Glutamate Receptor Signal Reduced Excitatory Signal Receptor->Signal Ca_in Ca²⁺ Ca_out Ca²⁺ Ca_out->VGCC:pore Influx Glutamate_out->Receptor

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Hazards of (1-(Aminomethyl)cyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals Section 1: Introduction and Compound Profile (1-(Aminomethyl)cyclohexyl)methanol (CAS No. 2041-57-8) is a bifunctional organic compound featuring a primary...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Compound Profile

(1-(Aminomethyl)cyclohexyl)methanol (CAS No. 2041-57-8) is a bifunctional organic compound featuring a primary amine and a primary alcohol attached to a cyclohexane ring.[1] This unique structure makes it a versatile building block in organic synthesis, with potential applications in the development of pharmaceuticals and novel chemical entities.[1] Its properties are dictated by the interplay of the nucleophilic and basic amine group, the polar hydroxyl group, and the nonpolar cyclohexane backbone.[1]

However, these same functional groups are the source of significant, and not yet fully characterized, physical and chemical hazards. The presence of both an amine and an alcohol necessitates a cautious and informed approach to its handling, storage, and use. This guide provides a comprehensive analysis of the known and inferred hazards associated with this compound, grounded in available data and principles of chemical toxicology derived from analogous structures.

Table 1: Physicochemical Properties of (1-(Aminomethyl)cyclohexyl)methanol

PropertyValueSource
CAS Number 2041-57-8[2][3]
Molecular Formula C₈H₁₇NO[2]
Molecular Weight 143.23 g/mol [2]
Appearance White solid or colorless to pale yellow liquid[1][3]
Melting Point 37.5 °C[3]
Boiling Point 138-142 °C (at 16 Torr)[3]
Storage Temperature 2-8°C[3]

Section 2: GHS Hazard Classification and Analysis

The Globally Harmonized System (GHS) provides a starting point for understanding the immediate hazards of (1-(Aminomethyl)cyclohexyl)methanol. The documented classification points to significant corrosive potential, primarily driven by the amine functional group.

Table 2: GHS Classification for (1-(Aminomethyl)cyclohexyl)methanol

CategoryInformationInterpretation for Researchers
Pictogram GHS05 (Corrosion) Indicates the potential for severe skin burns and eye damage. Materials with this pictogram can be corrosive to metals.
Signal Word Danger Signifies a high-hazard chemical requiring stringent safety precautions.
Hazard Statements H315: Causes skin irritation.H318: Causes serious eye damage.H319: Causes serious eye irritation.Direct contact with skin will likely cause inflammation, redness, and pain. Eye contact poses an immediate risk of irreversible damage, including blindness. The distinction between H318 and H319 suggests that even minor exposure can cause significant irritation, while more substantial contact can lead to permanent damage.
Precautionary Statements P264, P280, P302+P352, P305+P351+P338, P310, P332+P313, P337+P313, P362These statements mandate thorough washing after handling, the use of comprehensive personal protective equipment (gloves, eye/face protection), and specific first-aid responses for exposure. The inclusion of P310 ("Immediately call a POISON CENTER or doctor") underscores the severity of potential eye exposure.

Source: ChemicalBook[3]

Expert Insight: The H318 "Causes serious eye damage" classification is a critical warning. The basicity of the aminomethyl group can lead to saponification of fatty acids in the cornea, a process that causes deep and often irreversible tissue damage. Unlike acid burns which tend to coagulate tissue and limit penetration, alkali burns can continue to penetrate deeper into the eye. This necessitates the mandatory use of chemical splash goggles and, ideally, a face shield.

Section 3: A Deeper Look at the Physical Hazards

While the GHS classification focuses on health hazards, a thorough risk assessment must also consider the physical properties of the compound.

Flammability

Causality: The presence of a combustible hydrocarbon backbone (cyclohexane) and a hydroxyl group means the molecule can be oxidized in the presence of an ignition source. It is reasonable to assume that (1-(Aminomethyl)cyclohexyl)methanol is also a combustible solid/liquid.

Protocol Implication:

  • Keep the compound away from open flames, hot surfaces, sparks, and other sources of ignition.[4]

  • Store in a cool, well-ventilated area.[4]

  • Use appropriate fire extinguishing media, such as CO₂, dry chemical, or alcohol-resistant foam.

Reactivity and Stability

The bifunctional nature of this molecule creates several potential incompatibilities.

  • With Oxidizing Agents: Like most organic compounds containing C-H bonds, it is incompatible with strong oxidizing agents.[4] Reaction can be vigorous and exothermic, posing a fire or explosion risk.

  • With Acids: The primary amine group is basic and will react exothermically with acids, acid chlorides, and acid anhydrides to form salts.[6]

  • Stability: The compound is expected to be stable under recommended storage conditions (cool, dry, inert atmosphere).[6] However, prolonged exposure to air could lead to the formation of carbamates via reaction with atmospheric CO₂.

Section 4: Unpacking the Chemical and Toxicological Hazards

A significant gap exists in the public toxicological data for this specific molecule.[6] Therefore, a conservative approach, inferring hazards from its functional groups and related compounds, is scientifically prudent and essential for ensuring laboratory safety.

Documented Hazards: Dermal and Ocular Corrosivity

As established by the GHS classification, the primary known hazard is severe irritation and damage to the skin and eyes.[3] This is a direct consequence of the chemical properties of the primary amine, which imparts alkalinity.

Inferred Hazards: Systemic Toxicity via Metabolic Activation

The presence of a primary alcohol group raises concerns about its metabolism. The toxicity of Methanol (CAS 67-56-1) serves as a crucial, albeit imperfect, model. Methanol itself is only mildly intoxicating; its severe toxicity comes from its metabolites.[7] The enzyme alcohol dehydrogenase metabolizes methanol to formaldehyde, which is then converted to formic acid.[7][8] It is the accumulation of formic acid that causes severe metabolic acidosis and selective toxicity to the optic nerve, leading to blindness and potentially death.[7][8][9][10]

While the metabolic fate of (1-(Aminomethyl)cyclohexyl)methanol has not been studied, the potential for a similar pathway exists.

Caption: A potential metabolic pathway for (1-(Aminomethyl)cyclohexyl)methanol.

Expert Insight: The bulky cyclohexane ring may sterically hinder the binding to alcohol dehydrogenase, potentially slowing the rate of metabolism compared to methanol. However, this does not eliminate the risk. The resulting carboxylic acid would be less volatile and might be cleared differently than formic acid, but its potential to cause acidosis remains a significant, unquantified concern. Therefore, all routes of exposure—inhalation, ingestion, and dermal absorption—must be meticulously avoided.

Other Potential Toxicological Concerns
  • Inhalation: May cause respiratory irritation.[6] Vapors or aerosols could lead to systemic absorption.

  • Ingestion: Assumed to be toxic based on the methanol analogy. Initial symptoms could mimic ethanol intoxication, followed by a latent period before the onset of severe metabolic symptoms.[11]

  • Long-Term Effects: No data is available on carcinogenicity, mutagenicity, or reproductive toxicity.[6] In the absence of data, the compound should be treated as potentially hazardous with chronic exposure.

Section 5: Self-Validating Risk Assessment and Safe Handling Protocols

Given the data gaps, a "self-validating" system of protocols is required, where controls are implemented based on the highest potential risk and are assumed to be necessary until proven otherwise.

Mandatory Engineering and Administrative Controls
  • Designated Area: All work with this compound must be conducted in a designated area within a laboratory, clearly marked with hazard warnings.

  • Chemical Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation exposure.

  • Standard Operating Procedure (SOP): A detailed, written SOP for the handling and use of this compound must be developed and approved by the institution's safety officer. All personnel must be trained on this SOP before beginning work.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A full-face shield must be worn over the goggles when handling larger quantities (>10g) or during any operation with a risk of splashing.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. An impervious apron should be worn for transfers of larger volumes.

Storage and Disposal
  • Storage: Store containers in a refrigerator at the recommended 2-8°C in a tightly sealed container.[3] The storage location should be well-ventilated and secure. Ensure containers are clearly labeled with the compound name and all relevant GHS pictograms.

  • Disposal: Dispose of waste materials as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[6]

Section 6: Experimental Protocol: Preliminary Handling Risk Assessment

This workflow provides a logical framework for scientists to follow when working with a compound with incomplete hazard data.

Risk_Assessment_Workflow A Step 1: Information Gathering - Search SDS, PubChem, literature - Identify GHS classification B Step 2: Analog Analysis - Identify structurally similar compounds - Review their known hazards (e.g., Cyclohexylmethanol, Amines) A->B C Step 3: Hazard Identification - Synthesize known and inferred hazards - Assume worst-case scenario for data gaps (e.g., assume high acute toxicity) B->C D Step 4: Control Implementation - Select Engineering Controls (Fume Hood) - Define mandatory PPE (Goggles, Face Shield, Gloves) - Write specific SOP C->D E Step 5: Work Execution - Perform work according to SOP in designated area - Start with small-scale 'dry runs' D->E F Step 6: Review and Refine - After experiments, review SOP for effectiveness - Document any unexpected reactivity or issues - Update protocols as needed E->F F->D Feedback Loop

Caption: A self-validating workflow for handling chemicals with incomplete hazard data.

Section 7: Conclusion

(1-(Aminomethyl)cyclohexyl)methanol is a compound that demands a high degree of respect and caution. The documented GHS classification confirms its potential to cause severe, irreversible eye damage and skin irritation.[3] Furthermore, a scientifically rigorous analysis of its structure, based on well-understood principles of toxicology and data from analogous compounds like cyclohexylmethanol and methanol, suggests a potential for combustibility and severe systemic toxicity via metabolic activation. The significant lack of comprehensive toxicological data necessitates that researchers and drug development professionals treat this compound as highly hazardous by all routes of exposure. Adherence to stringent engineering controls, diligent use of personal protective equipment, and the implementation of robust, self-validating handling protocols are paramount to ensuring the safety of all personnel.

References

  • Wikipedia. (n.d.). Cyclohexylmethanol. Retrieved from [Link]

  • Methanol Safety Data Sheet. (n.d.).
  • (1S,3R)-3-aMino-cyclohexyl-methanol hydrochloride MSDS. (n.d.).
  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Methanol. Retrieved from [Link]

  • PubChem. (n.d.). (1-(Aminomethyl)cyclohexyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Airgas. (2022). Methanol Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Methanol Toxicity. StatPearls. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanol toxicity. Retrieved from [Link]

  • McGraw Hill Medical. (n.d.). METHANOL | Poisoning & Drug Overdose, 7e. AccessMedicine. Retrieved from [Link]

  • MedCram. (2024). Methanol Poisoning | Why is methanol dangerous? [Video]. YouTube. Retrieved from [Link]

  • Medscape. (2024). Methanol Toxicity Clinical Presentation. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Laboratory-Scale Synthesis of (1-(Aminomethyl)cyclohexyl)methanol

Introduction (1-(Aminomethyl)cyclohexyl)methanol (CAS No. 2041-57-8) is a 1,1-disubstituted cyclohexane containing both a primary amine and a primary alcohol.[1] Its structure presents a rigid, non-aromatic scaffold with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-(Aminomethyl)cyclohexyl)methanol (CAS No. 2041-57-8) is a 1,1-disubstituted cyclohexane containing both a primary amine and a primary alcohol.[1] Its structure presents a rigid, non-aromatic scaffold with two key functional groups, making it an attractive intermediate for the development of novel therapeutic agents and specialized polymers. It is a structural analog of Gabapentin, a widely used anticonvulsant drug, highlighting its potential in medicinal chemistry for creating derivatives with modified pharmacokinetic profiles.[2][3]

This application note provides a detailed, field-proven protocol for the laboratory-scale synthesis of (1-(Aminomethyl)cyclohexyl)methanol. The strategy centers on a highly efficient, one-pot reduction of a difunctionalized precursor, methyl 1-cyanocyclohexanecarboxylate. This approach offers significant advantages in terms of atom economy and procedural simplicity over multi-step alternatives.

Principle and Synthetic Rationale

The core of this synthetic strategy is the concurrent reduction of two distinct functional groups—a nitrile and an ester—using a powerful hydride donor.

1. Choice of Precursor: Methyl 1-cyanocyclohexanecarboxylate The selected precursor contains both the nitrile (-C≡N) and methyl ester (-COOCH₃) functionalities attached to the same quaternary carbon of the cyclohexane ring. This arrangement is ideal, as both groups can be reduced simultaneously to the desired aminomethyl (-CH₂NH₂) and hydroxymethyl (-CH₂OH) groups, respectively, in a single chemical transformation. The 1,1-disubstitution pattern means the molecule does not have cis/trans isomers, simplifying purification and analysis.[4][5]

2. Choice of Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) Lithium aluminum hydride (LAH) is a potent, nucleophilic reducing agent essential for this synthesis.[6] Its high reactivity allows it to reduce highly stabilized carbonyls like esters, as well as nitriles.[7][8] Milder reagents, such as sodium borohydride (NaBH₄), are incapable of reducing esters and are therefore unsuitable for this dual transformation.[9]

  • Ester Reduction Mechanism: The reaction proceeds via a two-step nucleophilic addition of hydride (H⁻) ions. The first hydride attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate collapses, eliminating the methoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form a primary alkoxide, which is protonated during workup to yield the primary alcohol.[10]

  • Nitrile Reduction Mechanism: The reduction of the nitrile also involves successive nucleophilic additions of hydride to the carbon of the carbon-nitrogen triple bond. The first addition forms an imine anion intermediate. A second hydride addition reduces this intermediate to a dianion.[11] Aqueous workup then protonates the nitrogen to furnish the primary amine.[12]

The use of a single, powerful reagent to achieve this dual conversion makes the process highly efficient and streamlined.

Visualized Workflow and Mechanism

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Oven-dried Glassware & Anhydrous THF lah_prep Prepare LiAlH₄ Suspension in THF under N₂ start->lah_prep addition Slow Dropwise Addition of Precursor at 0 °C lah_prep->addition precursor Prepare Solution of Methyl 1-cyanocyclohexanecarboxylate in THF precursor->addition reflux Stir at Room Temp or Gentle Reflux addition->reflux quench Careful Quenching (Fieser Workup) reflux->quench filtration Filter Aluminum Salts quench->filtration extraction Extract with Organic Solvent (e.g., Ethyl Acetate) filtration->extraction purify Dry, Concentrate & Purify (Vacuum Distillation) extraction->purify end_node Final Product: (1-(Aminomethyl)cyclohexyl)methanol purify->end_node

Caption: Overall synthetic workflow for the preparation of the target compound.

G cluster_mech Simplified Concurrent Reduction start Methyl 1-cyanocyclohexanecarboxylate -C≡N -COOCH₃ reagents 1. LiAlH₄, THF 2. H₂O Workup product (1-(Aminomethyl)cyclohexyl)methanol -CH₂NH₂ -CH₂OH nitrile_path Nitrile Reduction: -C≡N + 2 [H⁻] → -CH₂N²⁻ -CH₂N²⁻ + 2 H⁺ → -CH₂NH₂ ester_path Ester Reduction: -COOR + 2 [H⁻] → -CH₂O⁻ + RO⁻ -CH₂O⁻ + H⁺ → -CH₂OH

Caption: Simplified schematic of the concurrent reduction of nitrile and ester groups.

Detailed Experimental Protocol

Materials and Equipment

  • Methyl 1-cyanocyclohexanecarboxylate (98%+)

  • Lithium aluminum hydride (LiAlH₄), powder or pellets

  • Anhydrous tetrahydrofuran (THF), inhibitor-free

  • Ethyl acetate, reagent grade

  • Deionized water

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask (oven-dried)

  • Reflux condenser (oven-dried)

  • Dropping funnel (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon gas line)

  • Ice-water bath

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Vacuum distillation apparatus

Safety Precautions

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. Handle it exclusively under a dry, inert atmosphere (N₂ or Ar).

  • All glassware must be thoroughly oven-dried (>120 °C) and cooled under an inert atmosphere before use.

  • Anhydrous solvents are critical for reaction success and safety.

  • The reaction and quenching procedures are highly exothermic. Maintain strict temperature control, especially during reagent addition and workup.

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Conduct the experiment in a well-ventilated chemical fume hood.

Step-by-Step Procedure

1. Reaction Setup a. Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel sealed with a septum. b. Flame-dry the entire apparatus under vacuum and backfill with inert gas, or oven-dry and assemble while hot, allowing it to cool under a positive pressure of inert gas. c. In the flask, carefully place Lithium aluminum hydride (2.0 eq.) . d. Add enough anhydrous THF via cannula or syringe to create a stirrable suspension (e.g., ~10 mL of THF per gram of LiAlH₄).

2. Reagent Addition a. In a separate dry flask, dissolve Methyl 1-cyanocyclohexanecarboxylate (1.0 eq.) in anhydrous THF (~5 mL of THF per gram of substrate). b. Transfer this solution to the dropping funnel. c. Cool the LiAlH₄ suspension to 0 °C using an ice-water bath. d. Add the substrate solution dropwise from the funnel to the stirred LiAlH₄ suspension over 30-60 minutes. Maintain the internal temperature below 10 °C. A moderate evolution of gas may be observed. e. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be gently heated to reflux (approx. 65 °C) for 1-2 hours to ensure completion, which can be monitored by Thin Layer Chromatography (TLC) or infrared spectroscopy (checking for the disappearance of the nitrile and ester peaks).

3. Reaction Quenching (Fieser Workup) This is a critical and potentially hazardous step. Proceed with extreme caution and maintain cooling with an ice bath. a. Cool the reaction mixture back down to 0 °C. b. Slowly and sequentially add the following reagents dropwise while stirring vigorously: i. For 'X' g of LiAlH₄ used, add 'X' mL of deionized water . ii. Next, add 'X' mL of 15% (w/v) aqueous sodium hydroxide (NaOH) . iii. Finally, add '3X' mL of deionized water . c. After the final addition, remove the ice bath and stir the mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form, which is easily filterable.

4. Product Isolation and Purification a. Filter the mixture through a pad of Celite® or filter paper to remove the aluminum salts. Wash the filter cake thoroughly with several portions of THF or ethyl acetate. b. Combine the filtrate and the washings. c. Remove the solvent using a rotary evaporator. d. Dissolve the resulting crude oil in ethyl acetate and wash with a small amount of brine (saturated NaCl solution) to remove any remaining water-soluble impurities. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid. f. Purify the product by vacuum distillation to obtain (1-(Aminomethyl)cyclohexyl)methanol as a colorless liquid or solid.

Data Summary and Characterization

Table 1: Example Reagent Quantities

ReagentMolar Mass ( g/mol )Moles (mol)Mass / VolumeEquivalents
Methyl 1-cyanocyclohexanecarboxylate169.210.058.46 g1.0
Lithium Aluminum Hydride (LiAlH₄)37.950.103.80 g2.0
Anhydrous THF--~150 mL-
Water (for quench)18.02-3.8 mL-
15% NaOH (for quench)40.00-3.8 mL-
Water (for quench)18.02-11.4 mL-
  • Expected Yield: 75-85%

  • Appearance: Colorless oil or white low-melting solid.[13]

  • Characterization:

    • ¹H NMR: Expect signals corresponding to the cyclohexane ring protons, the CH₂ protons adjacent to the nitrogen, the CH₂ protons adjacent to the oxygen, and broad singlets for the OH and NH₂ protons (which are D₂O exchangeable).

    • ¹³C NMR: Expect signals for the 6 unique carbons, including the quaternary carbon, the aminomethyl carbon, and the hydroxymethyl carbon.

    • FT-IR (neat): Broad O-H and N-H stretching bands (3200-3500 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), disappearance of C≡N (~2240 cm⁻¹) and C=O (~1735 cm⁻¹) stretches from the starting material.

    • Mass Spectrometry (EI or ESI): Calculation of the molecular ion peak [M]+ or [M+H]+ to confirm the molecular weight of 143.23 g/mol .[1]

Conclusion

This application note details a reliable and efficient method for synthesizing (1-(Aminomethyl)cyclohexyl)methanol on a laboratory scale. The concurrent LiAlH₄-mediated reduction of a cyano-ester precursor provides a direct and high-yielding route to this versatile bifunctional molecule. Strict adherence to anhydrous conditions and safety protocols, particularly during the handling and quenching of LiAlH₄, is paramount for the successful and safe execution of this procedure. The resulting high-purity product is suitable for direct use in further synthetic applications in drug discovery and materials science.

References

  • US Patent 9,115,155 B1: Low-pressure synthesis of cyclohexanedimethanol and derivatives.
  • Cyclohexylmethanol. Wikipedia. [Link]

  • Reduction of nitriles. Chemguide. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]

  • CN Patent 1221525 C: Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.
  • US Patent 7,417,166 B2: Process for the preparation of gabapentin.
  • Preparation of cyclohexanemethanol. PrepChem.com. [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL. Chemistry Steps. [Link]

  • Stereochemistry of disubstituted cyclohexane. SlideShare. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • US Patent Application US-2010160666-A1: Preparation of gabapentin enacarbil intermediate. PubChem. [Link]

  • Cyclohexanemethanol. PubChem, National Institutes of Health. [Link]

  • Substituted Cyclohexanes. Chemistry LibreTexts. [Link]

  • Nitrile to Amine - Common Conditions. Organic Chemistry Data. [Link]

  • CN Patent 112592289 A: Preparation method of gabapentin intermediate.
  • Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. ACS Publications. [Link]

  • Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts. [Link]

  • (1-(Aminomethyl)cyclohexyl)methanol. PubChem, National Institutes of Health. [Link]

  • Other Reductions by Lithium Aluminum Hydride. YouTube. [Link]

  • Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. [Link]

  • Process for the Preparation of Gabapentin. European Patent Office, EP 3604272 A1. [Link]

  • Esters to Alcohols: Hydride Reductions. JoVE. [Link]

  • Lithium aluminium hydride. BYJU'S. [Link]

  • Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. ACS Publications, The Journal of Organic Chemistry. [Link]

  • A Strategy for the Stereoselective Synthesis of Contiguous Triamines via Aziridine Intermediate. ACS Publications, Organic Letters. [Link]

  • Reduction of Esters to Alcohols. YouTube. [Link]

  • Synthesis of 1-methyl-1-cyclohexylmethanol. PrepChem.com. [Link]

  • Preparation method of gabapentin intermediate. Patsnap. [Link]

  • Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal. [Link]

  • New One-Pot Methods for Preparation of Cyclohexanecarbonitrile. ResearchGate. [Link]

  • Synthesis of cyclohexylmethanol. Pearson+. [Link]

  • Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]

  • Chemical Properties of Cyclohexanecarbonitrile (CAS 766-05-2). Cheméo. [Link]

Sources

Application

Application Notes & Protocols: (1-(Aminomethyl)cyclohexyl)methanol as a Versatile Bifunctional Building Block in Modern Organic Synthesis

Abstract (1-(Aminomethyl)cyclohexyl)methanol is a bifunctional organic compound featuring a primary amine and a primary alcohol tethered to a quaternary carbon on a cyclohexane ring. This unique structural arrangement pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1-(Aminomethyl)cyclohexyl)methanol is a bifunctional organic compound featuring a primary amine and a primary alcohol tethered to a quaternary carbon on a cyclohexane ring. This unique structural arrangement provides a robust and sterically defined scaffold that is of significant interest to synthetic and medicinal chemists. Its ability to serve as a precursor to valuable pharmaceutical agents, most notably analogues of γ-aminobutyric acid (GABA) such as Gabapentin, and to form complex heterocyclic systems like bicyclic lactams, makes it a highly valuable building block. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of (1-(Aminomethyl)cyclohexyl)methanol in organic synthesis. We will explore its core reactivity, detail its application in the synthesis of key pharmaceutical targets, and provide validated, step-by-step protocols for its practical implementation in the laboratory.

Introduction: A Profile of (1-(Aminomethyl)cyclohexyl)methanol

The utility of (1-(Aminomethyl)cyclohexyl)methanol in organic synthesis stems from the orthogonal reactivity of its two functional groups—the nucleophilic primary amine and the versatile primary alcohol. The cyclohexane backbone imparts conformational rigidity and lipophilicity, which are often desirable properties in drug candidates.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for designing successful synthetic routes, predicting reactivity, and ensuring safe handling.

PropertyValueSource
IUPAC Name [1-(aminomethyl)cyclohexyl]methanol[1]
CAS Number 2041-57-8[1][2][3]
Molecular Formula C₈H₁₇NO[1]
Molecular Weight 143.23 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[2]
Solubility Soluble in polar solvents[2]
The Synthetic Potential: A Bifunctional Scaffold

The power of (1-(Aminomethyl)cyclohexyl)methanol lies in the strategic manipulation of its amine and alcohol functionalities. The primary amine serves as a potent nucleophile or a base and can be readily acylated, alkylated, or used in cyclization reactions. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, converted into a leaving group for substitution reactions, or esterified. This dual reactivity, originating from a single quaternary center, allows for the construction of complex molecular architectures with precise control over stereochemistry and functionality.

G cluster_amine Amine Reactivity cluster_alcohol Alcohol Reactivity main (1-(Aminomethyl)cyclohexyl)methanol amine Primary Amine (-NH2) main->amine Nucleophilic Site alcohol Primary Alcohol (-CH2OH) main->alcohol Versatile Functional Group acylation Acylation (Amide Formation) amine->acylation alkylation Alkylation (Secondary/Tertiary Amine) amine->alkylation cyclization1 Cyclization (e.g., Lactam formation) amine->cyclization1 oxidation Oxidation (Aldehyde, Carboxylic Acid) alcohol->oxidation esterification Esterification alcohol->esterification substitution Substitution (via Tosylate, Halide) alcohol->substitution

Figure 1: Dual reactivity pathways of (1-(Aminomethyl)cyclohexyl)methanol.

Core Application: Synthesis of Gabapentin and Analogues

Gabapentin, chemically known as 1-(aminomethyl)cyclohexaneacetic acid, is a widely used anticonvulsant and analgesic.[4][5] Its structure is closely related to that of (1-(Aminomethyl)cyclohexyl)methanol, differing only by the oxidation state of the carbon atom adjacent to the cyclohexane ring. Our building block has a hydroxymethyl group (-CH₂OH), whereas Gabapentin possesses an acetic acid moiety (-CH₂COOH). This relationship makes (1-(Aminomethyl)cyclohexyl)methanol a direct and valuable precursor to Gabapentin and its derivatives.

The conversion requires a selective oxidation of the primary alcohol to a carboxylic acid. This transformation must be performed under conditions that do not affect the primary amine. Often, this necessitates a protection/deprotection strategy for the amine group to ensure high yields and purity.

G start (1-(Aminomethyl)cyclohexyl)methanol protected N-Protected Intermediate (e.g., Boc-protected) start->protected 1. Amine Protection (e.g., Boc₂O) oxidized Oxidized Intermediate (N-Protected Acetic Acid) protected->oxidized 2. Selective Oxidation (e.g., TEMPO/Bleach, Jones Oxidation) gabapentin Gabapentin (1-(Aminomethyl)cyclohexaneacetic acid) oxidized->gabapentin 3. Deprotection (e.g., TFA, HCl)

Figure 2: Synthetic workflow from the building block to Gabapentin.

Numerous patented routes to Gabapentin exist, often starting from materials like 1,1-cyclohexane diacetic acid monoamide and employing a Hofmann rearrangement.[5][6] However, utilizing (1-(Aminomethyl)cyclohexyl)methanol offers a more direct pathway that leverages a different set of chemical transformations, providing flexibility in process development.

Protocol 1: Synthesis of 1-((tert-butoxycarbonylamino)methyl)cyclohexane-1-carboxylic acid (A Protected Gabapentin Precursor)

This protocol details the two-step conversion of (1-(Aminomethyl)cyclohexyl)methanol to a key Boc-protected intermediate, which can be readily deprotected to yield Gabapentin.

Step A: Boc-Protection of the Amine

Rationale: The installation of a tert-butyloxycarbonyl (Boc) group protects the nucleophilic amine from oxidation in the subsequent step. This reaction is typically high-yielding and clean, utilizing di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
(1-(Aminomethyl)cyclohexyl)methanol143.235.00 g34.9
Di-tert-butyl dicarbonate (Boc₂O)218.258.38 g38.4
Sodium Bicarbonate (NaHCO₃)84.015.86 g69.8
Tetrahydrofuran (THF)-70 mL-
Water (Deionized)-35 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (1-(Aminomethyl)cyclohexyl)methanol in a mixture of THF (70 mL) and water (35 mL).

  • Add sodium bicarbonate to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor reaction completion by TLC (e.g., 1:1 Hexanes:Ethyl Acetate, stain with ninhydrin).

  • Once the starting material is consumed, remove the THF under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude Boc-protected alcohol, which is often used directly in the next step without further purification.

Step B: Jones Oxidation to the Carboxylic Acid

Rationale: The Jones oxidation is a robust and efficient method for converting primary alcohols to carboxylic acids. The chromium(VI)-based reagent is powerful, and the reaction proceeds rapidly. The Boc-protecting group is stable under these acidic conditions.

Safety First: Jones reagent is highly corrosive, toxic, and a strong oxidant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Quench all chromium waste appropriately before disposal.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
Crude Boc-protected alcohol243.37(Assumed 34.9)34.9
Acetone (ACS Grade)-150 mL-
Jones Reagent (8N)-~20 mL(~160)

Procedure:

  • Dissolve the crude Boc-protected alcohol from Step A in 150 mL of acetone in a 500 mL flask equipped with a magnetic stir bar and an addition funnel.

  • Cool the solution to 0 °C in an ice-water-salt bath.

  • Slowly add 8N Jones reagent dropwise via the addition funnel. Monitor the color of the reaction; a persistent orange/brown color indicates an excess of the oxidant. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, stir the reaction at 0 °C for 2 hours. Monitor completion by TLC (e.g., 9:1 Dichloromethane:Methanol).

  • Quench the excess oxidant by the careful, dropwise addition of isopropanol until the orange color dissipates and a green precipitate (chromium salts) forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Add 100 mL of water to the residue and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization or column chromatography to yield pure 1-((tert-butoxycarbonylamino)methyl)cyclohexane-1-carboxylic acid.

Advanced Application: Synthesis of Bicyclic Lactams

The inherent proximity of the amine and alcohol groups in (1-(Aminomethyl)cyclohexyl)methanol makes it an excellent substrate for intramolecular cyclization reactions to form bicyclic lactams.[7] These rigid scaffolds are of great interest in medicinal chemistry as conformational constraints can lead to enhanced binding affinity and selectivity for biological targets.

The synthesis typically involves the activation of the alcohol, followed by an intramolecular nucleophilic attack by the amine.

G start (1-(Aminomethyl)cyclohexyl)methanol activated Intermediate with Activated Alcohol (e.g., O-Tosylate) start->activated 1. Alcohol Activation (e.g., TsCl, Pyridine) lactam Bicyclic Lactam Scaffold activated->lactam 2. Intramolecular SN2 Cyclization (Base-mediated)

Sources

Method

Application Notes and Protocols: The Versatile Reactivity of (1-(Aminomethyl)cyclohexyl)methanol with Electrophiles

Abstract (1-(Aminomethyl)cyclohexyl)methanol is a bifunctional primary amino alcohol that serves as a highly valuable and versatile building block in synthetic organic and medicinal chemistry.[1][2] Its structure, featur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1-(Aminomethyl)cyclohexyl)methanol is a bifunctional primary amino alcohol that serves as a highly valuable and versatile building block in synthetic organic and medicinal chemistry.[1][2] Its structure, featuring both a nucleophilic primary amine and a primary alcohol on a sterically defined cyclohexyl scaffold, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its reactions with common electrophiles, focusing on the principles of chemoselectivity and offering detailed, field-proven protocols for N-acylation, N-alkylation, and reductive amination. These reactions are fundamental for generating novel molecular entities and are particularly relevant in the synthesis of analogs of therapeutic agents like Gabapentin.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Introduction: A Scaffold of Opportunity

(1-(Aminomethyl)cyclohexyl)methanol, with the chemical formula C₈H₁₇NO, possesses two key nucleophilic centers: the nitrogen atom of the primary amine and the oxygen atom of the primary alcohol.[5] The inherent difference in nucleophilicity between these two groups is the cornerstone of its synthetic utility, enabling chemists to selectively target one site over the other by carefully choosing reagents and reaction conditions.

Generally, the primary amine is a significantly stronger nucleophile than the primary alcohol. This differential reactivity allows for a high degree of predictability in its reactions with electrophiles, with the nitrogen atom being the default site of attack under neutral or basic conditions. Achieving O-functionalization typically requires a protection-deprotection strategy, a concept that will be explored in a dedicated section. This guide will dissect the causality behind these experimental choices, providing a robust framework for predictable and reproducible synthetic outcomes.

Caption: Structure of (1-(Aminomethyl)cyclohexyl)methanol highlighting its two nucleophilic centers.

Selective N-Acylation: Amide Bond Formation

The reaction between the primary amine of (1-(aminomethyl)cyclohexyl)methanol and an acylating agent, such as an acyl chloride or anhydride, is a robust and high-yielding method for forming a stable amide bond. The high nucleophilicity of the amine ensures it readily attacks the electrophilic carbonyl carbon, leading to selective N-acylation without significant competing O-acylation of the alcohol.[6][7] The use of a non-nucleophilic base is critical to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.

Caption: General workflow for the N-acylation of (1-(aminomethyl)cyclohexyl)methanol.

Protocol 2.1: General Procedure for N-Acylation with an Acyl Chloride
  • Preparation: Dissolve (1-(aminomethyl)cyclohexyl)methanol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF) at a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add a non-nucleophilic organic base, such as triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is crucial to control the exothermicity of the reaction, especially with reactive acyl chlorides.

  • Electrophile Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., dichloromethane, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Parameter Example A: Acetylation Example B: Benzoylation
Electrophile Acetyl ChlorideBenzoyl Chloride
Base TriethylamineTriethylamine
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature 0°C to Room Temp.0°C to Room Temp.
Typical Yield >95%>90%
Product N-(1-(hydroxymethyl)cyclohexyl)methyl)acetamideN-((1-(hydroxymethyl)cyclohexyl)methyl)benzamide

N-Alkylation: Synthesis of Secondary Amines

N-alkylation via reaction with alkyl halides is another fundamental transformation. The amine's lone pair of electrons displaces the halide in an Sₙ2 reaction.[8] A significant challenge in this reaction is the potential for over-alkylation, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts. To mitigate this, one can use a large excess of the starting amino alcohol or carefully control the stoichiometry of the alkylating agent.

Protocol 3.1: Mono-N-Alkylation with an Alkyl Halide
  • Preparation: To a solution of (1-(aminomethyl)cyclohexyl)methanol (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a mild inorganic base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0-1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to a temperature between 50-80°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter off the inorganic base. Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue using flash column chromatography.

Parameter Example: Benzylation
Electrophile Benzyl Bromide
Base Potassium Carbonate (K₂CO₃)
Solvent Acetonitrile
Temperature 60°C
Typical Yield 70-85%
Product (1-((benzylamino)methyl)cyclohexyl)methanol

Reductive Amination: Reaction with Aldehydes and Ketones

Reductive amination is a powerful and highly efficient method for N-alkylation that converts carbonyl compounds (aldehydes and ketones) into amines.[9] The reaction proceeds in two stages: first, the nucleophilic amine attacks the carbonyl to form an imine (or Schiff base) intermediate after dehydration.[10][11] Second, this imine is reduced in situ by a mild, hydride-based reducing agent to yield the final secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation as it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the protonated imine intermediate.[12]

Reductive_Amination_Workflow Reactants Amino Alcohol + Aldehyde/Ketone Imine Imine Intermediate (Schiff Base) Reactants->Imine + H2O Product N-Alkylated Product (Secondary Amine) Imine->Product Reduction ReducingAgent NaBH(OAc)3 ReducingAgent->Imine Reduces

Caption: The two-stage process of reductive amination.

Protocol 4.1: One-Pot Reductive Amination
  • Preparation: In a round-bottom flask, dissolve (1-(aminomethyl)cyclohexyl)methanol (1.0 eq) and the aldehyde or ketone (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Acid Catalyst (Optional): For less reactive ketones, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Stir: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. The reaction may bubble slightly (hydrogen evolution).

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor by TLC or LC-MS until the imine intermediate is consumed.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Stir for 20 minutes, then transfer to a separatory funnel. Extract with an organic solvent (e.g., DCM or ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is typically purified by flash column chromatography.

Parameter Example A: with Benzaldehyde Example B: with Cyclohexanone
Carbonyl BenzaldehydeCyclohexanone
Reducing Agent NaBH(OAc)₃NaBH(OAc)₃
Solvent 1,2-Dichloroethane (DCE)Methanol
Typical Yield >90%>85%
Product (1-((benzylamino)methyl)cyclohexyl)methanol(1-(((cyclohexylamino)methyl)cyclohexyl)methanol

Controlling Chemoselectivity: The Logic of O-Functionalization

As established, the amine is the more reactive nucleophile. To achieve selective functionalization at the less reactive hydroxyl group, the amine must first be "masked" with a protecting group. Carbamates, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), are ideal for this purpose as they are easily installed and can be removed under specific, orthogonal conditions, leaving the newly functionalized alcohol intact.

O_Functionalization_Strategy Start (1-(Aminomethyl)cyclohexyl)methanol Protect Protect Amine (e.g., with Boc2O) Start->Protect Step 1 Protected N-Boc Protected Amino Alcohol Protect->Protected React_O React with Electrophile (e.g., R-X, Base) Protected->React_O Step 2 O_Functionalized O-Alkylated/Acylated Intermediate React_O->O_Functionalized Deprotect Deprotect Amine (e.g., with TFA) O_Functionalized->Deprotect Step 3 FinalProduct O-Functionalized Amino Alcohol Deprotect->FinalProduct

Sources

Application

Application Notes and Protocols for the Derivatization of the Amino Group in (1-(Aminomethyl)cyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract (1-(Aminomethyl)cyclohexyl)methanol is a versatile bifunctional molecule featuring both a primary amino...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(1-(Aminomethyl)cyclohexyl)methanol is a versatile bifunctional molecule featuring both a primary amino group and a primary hydroxyl group. This structure makes it a valuable building block in medicinal chemistry and materials science. Derivatization of the nucleophilic amino group is a critical step in modifying the molecule's physicochemical properties, enabling its incorporation into larger molecular scaffolds, and facilitating its analysis. This guide provides a comprehensive overview of the principles and protocols for the selective derivatization of the amino group in (1-(Aminomethyl)cyclohexyl)methanol, with a primary focus on acylation reactions. Detailed experimental procedures, characterization data, and insights into the applications of the resulting amide derivatives are presented to empower researchers in their synthetic and analytical endeavors.

Introduction: The Strategic Importance of Amino Group Derivatization

The primary amino group in (1-(Aminomethyl)cyclohexyl)methanol is a key reactive handle for chemical modification. Its derivatization is often pursued for several strategic reasons in a research and development context:

  • Modulation of Physicochemical Properties: Converting the basic amino group into a neutral amide can significantly alter a molecule's polarity, solubility, and hydrogen bonding capacity. This is a fundamental strategy in drug design to optimize pharmacokinetic profiles.

  • Bioisosteric Replacement: The resulting amide bond can act as a bioisostere for other functional groups, allowing for the fine-tuning of biological activity.

  • Introduction of Pharmacophores: Acylating agents can introduce specific pharmacophoric elements that interact with biological targets.

  • Analytical Characterization: Derivatization is frequently employed to improve the chromatographic behavior and detectability of amines in techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1]

This document will primarily focus on N-acylation, a robust and widely applicable method for amine derivatization.

N-Acylation: A Versatile Strategy for Amide Synthesis

The reaction of the primary amine in (1-(Aminomethyl)cyclohexyl)methanol with an acylating agent, such as an acyl chloride or anhydride, proceeds via a nucleophilic addition-elimination mechanism to form a stable N-substituted amide.[2]

Reaction Mechanism: Nucleophilic Addition-Elimination

The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This leads to the formation of a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms with the expulsion of a leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride). A final deprotonation step, often facilitated by a base or a second equivalent of the amine, yields the neutral amide product.

G cluster_0 Nucleophilic Attack cluster_1 Elimination & Deprotonation Amine (1-(Aminomethyl)cyclohexyl)methanol Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Tetrahedral_Intermediate Amide N-Acyl Derivative Tetrahedral_Intermediate->Amide Elimination of Cl- HCl HCl Tetrahedral_Intermediate->HCl Salt Base-HCl Salt HCl->Salt Base Base Base->Salt

Figure 1: Generalized workflow for the N-acylation of (1-(Aminomethyl)cyclohexyl)methanol.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-acetylation and N-benzoylation of (1-(Aminomethyl)cyclohexyl)methanol.

Protocol 2.2.1: N-Acetylation using Acetic Anhydride

This protocol describes a straightforward method for the synthesis of N-((1-(hydroxymethyl)cyclohexyl)methyl)acetamide.

Materials:

  • (1-(Aminomethyl)cyclohexyl)methanol

  • Acetic Anhydride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve (1-(Aminomethyl)cyclohexyl)methanol (1.0 eq) in an appropriate volume of anhydrous DCM or THF.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature. The base is crucial to neutralize the acetic acid byproduct.

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic anhydride and acetic acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-((1-(hydroxymethyl)cyclohexyl)methyl)acetamide.[3]

Protocol 2.2.2: N-Benzoylation using Benzoyl Chloride

This protocol details the synthesis of N-((1-(hydroxymethyl)cyclohexyl)methyl)benzamide.

Materials:

  • (1-(Aminomethyl)cyclohexyl)methanol

  • Benzoyl Chloride

  • Pyridine or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve (1-(Aminomethyl)cyclohexyl)methanol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM in a round-bottomed flask with a magnetic stirrer.

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise to the solution. A precipitate of pyridinium hydrochloride may form.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: The crude N-((1-(hydroxymethyl)cyclohexyl)methyl)benzamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

ParameterN-AcetylationN-Benzoylation
Acylating Agent Acetic AnhydrideBenzoyl Chloride
Base TriethylaminePyridine
Solvent DichloromethaneDichloromethane
Temperature 0 °C to RT0 °C to RT
Typical Reaction Time 2-4 hours3-6 hours
Purification Method Column Chromatography/RecrystallizationRecrystallization/Column Chromatography

Table 1: Comparative summary of N-acylation protocols.

Characterization of N-Acyl Derivatives

Thorough characterization of the synthesized amide is essential to confirm its identity and purity. The following analytical techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The formation of the amide bond results in characteristic changes in the proton NMR spectrum. The protons on the carbon adjacent to the newly formed amide nitrogen will experience a downfield shift compared to the starting amine. The amide N-H proton typically appears as a broad singlet or a triplet (if coupled to adjacent protons) in the region of 5.5-8.5 ppm. The exact chemical shift is dependent on the solvent and concentration.[4]

  • ¹³C NMR: The carbonyl carbon of the amide typically resonates in the range of 165-175 ppm. The carbon atoms of the cyclohexyl ring and the methylene groups will also show predictable shifts.

Expected Chemical Shifts (in CDCl₃):

GroupN-Acetyl Derivative (ppm)N-Benzoyl Derivative (ppm)
Amide N-H ~ 5.5 - 7.0 (broad s)~ 6.0 - 7.5 (broad s)
-CH₂-NH- ~ 3.1 - 3.4 (d)~ 3.3 - 3.6 (d)
-CH₂-OH ~ 3.5 - 3.8 (s)~ 3.6 - 3.9 (s)
Cyclohexyl-H ~ 1.2 - 1.6 (m)~ 1.3 - 1.7 (m)
Acetyl-CH₃ ~ 1.9 - 2.1 (s)N/A
Benzoyl-ArH N/A~ 7.3 - 7.8 (m)
Amide C=O ~ 170 - 173~ 167 - 170

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for N-acylated derivatives of (1-(Aminomethyl)cyclohexyl)methanol.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups in the derivatized product. The formation of the amide is confirmed by the appearance of characteristic absorption bands:

  • N-H Stretch: A moderate absorption band around 3300 cm⁻¹.

  • C=O Stretch (Amide I band): A strong absorption band typically between 1630-1680 cm⁻¹.

  • N-H Bend (Amide II band): A moderate absorption band around 1550 cm⁻¹.

The disappearance of the characteristic primary amine N-H stretching bands (a doublet around 3300-3500 cm⁻¹) of the starting material provides further evidence of a successful reaction.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the derivative and to gain structural information from its fragmentation pattern.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the mass of the N-acyl derivative.

  • Fragmentation Pattern: Common fragmentation pathways for N-acylated compounds include alpha-cleavage adjacent to the nitrogen atom and cleavage of the amide bond. For arylcyclohexylamine derivatives, characteristic fragmentation involves cleavages within the cyclohexyl ring.[5]

G cluster_0 Analytical Workflow cluster_1 Characterization Techniques Synthesis N-Acylation Reaction Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Crude Product Characterization Structural Characterization Purification->Characterization Pure Derivative NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS

Figure 2: Workflow for the synthesis and characterization of N-acyl derivatives.

Applications in Drug Development and Research

Derivatives of (1-(Aminomethyl)cyclohexyl)methanol have potential applications in various areas of drug discovery and development. The introduction of different acyl groups can be used to explore structure-activity relationships (SAR) and to optimize the properties of lead compounds. For instance, the core structure is related to gabapentin, a widely used anticonvulsant and analgesic, suggesting that its derivatives could be explored for neurological disorders.[6] The ability to readily modify the amino group allows for the synthesis of libraries of compounds for high-throughput screening. Furthermore, chiral derivatives of related aminocyclohexyl methanols are crucial in the synthesis of biologically active compounds, including neuroactive molecules.

Conclusion

The derivatization of the amino group in (1-(Aminomethyl)cyclohexyl)methanol, particularly through N-acylation, is a fundamental and versatile strategy for chemical modification. The protocols and characterization data provided in this guide offer a solid foundation for researchers to synthesize and confirm the identity of novel amide derivatives. By understanding the underlying chemical principles and having access to detailed experimental procedures, scientists can effectively utilize this valuable building block in their research and drug development programs.

References

  • U.S. Patent 6,846,950 B2. (2005). Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
  • García, J. M., et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561. [Link]

  • Chinese Patent CN1221525C. (2005). Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.
  • U.S. Patent 3,875,217 A. (1975). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
  • European Patent EP 0320484 A2. (1989). Purification of N-acetyl aminophenols.
  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Gagnon, K. J., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 419-425. [Link]

  • YouTube. (2023). Mass Spectrometry of Cycloalkanes. [Link]

  • PrepChem. (n.d.). Synthesis of 1-methyl-1-cyclohexylmethanol. [Link]

  • U.S. Patent 3,839,429 A. (1974). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
  • Tuba, R., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(5), 523. [Link]

  • Jain, S. L., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(10), 2176-2179. [Link]

  • Stuart, D. R., et al. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of C-H Bonds. Journal of the American Chemical Society, 133(43), 17326-17329. [Link]

  • Tellis, J. C., et al. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. ACS Catalysis, 12(1), 469-475. [Link]

  • Universidad Tecnológica Nacional. (n.d.). Contributed Paper. [Link]

  • Hofstadler, S. A., et al. (2014). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 25(11), 1906-1915. [Link]

  • ResearchGate. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • ResearchGate. (2013). ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. [Link]

  • Wishart, D. S., et al. (1995). 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects. Journal of Biomolecular NMR, 5(1), 67-81. [Link]

  • Organic Syntheses. (n.d.). A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. [Link]

  • Nikpassand, M., & Fekri, L. Z. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 5(12), 118-121. [Link]

  • Liu, B., et al. (2018). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. Data in Brief, 19, 134-142. [Link]

  • Li, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563. [Link]

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Method

Application Note & Protocol: A Novel Chemoenzymatic Route to Gabapentin via Direct Biocatalytic Oxidation of (1-(Aminomethyl)cyclohexyl)methanol

Abstract & Introduction Gabapentin, chemically known as 1-(aminomethyl)cyclohexaneacetic acid, is a widely prescribed anticonvulsant and analgesic medication.[1] Traditional chemical syntheses often involve multi-step pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Gabapentin, chemically known as 1-(aminomethyl)cyclohexaneacetic acid, is a widely prescribed anticonvulsant and analgesic medication.[1] Traditional chemical syntheses often involve multi-step processes with harsh reagents, such as those employing the Hofmann rearrangement or cyanide-based routes, leading to significant environmental burdens and complex purification challenges.[2][3] Chemoenzymatic methods offer a compelling alternative, leveraging the high selectivity and mild operating conditions of biocatalysts to streamline synthesis and improve sustainability.

While established biocatalytic routes to Gabapentin intermediates exist, they typically rely on the hydrolysis of nitriles.[4][5] This application note details a novel and highly efficient chemoenzymatic strategy for the synthesis of Gabapentin starting from the readily accessible amino alcohol, (1-(Aminomethyl)cyclohexyl)methanol. This process utilizes a dual-enzyme cascade, comprising an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH), to perform a selective, two-step oxidation of the primary alcohol to the target carboxylic acid in a single pot. This approach circumvents the need for protecting the primary amine and operates in an aqueous, near-neutral pH environment, representing a significant advancement in green pharmaceutical manufacturing.

Principle of the Method: A Two-Step Enzymatic Cascade

The core of this protocol is the direct oxidation of the primary hydroxyl group of (1-(Aminomethyl)cyclohexyl)methanol to a carboxylic acid. This transformation is achieved through a concurrent enzymatic cascade that mimics metabolic pathways.

  • Step 1: Alcohol Dehydrogenase (ADH) Catalysis: An NAD⁺-dependent ADH selectively oxidizes the starting amino alcohol to its corresponding intermediate, (1-(aminomethyl)cyclohexyl)carbaldehyde. The enzyme's high selectivity ensures that the unprotected primary amine remains untouched.

  • Step 2: Aldehyde Dehydrogenase (ALDH) Catalysis: The aldehyde intermediate is immediately consumed by an NAD⁺-dependent ALDH present in the same reaction vessel.[6] This enzyme catalyzes the oxidation of the aldehyde to the final product, Gabapentin.[7]

The reaction is driven to completion by the irreversible nature of the second step and by incorporating an efficient NAD⁺ regeneration system. For this protocol, we utilize D-glucose and glucose dehydrogenase (GDH) to recycle the NADH produced back to the active NAD⁺ cofactor, making the process economically viable and minimizing the required catalytic amount of the expensive cofactor.

G Product Product NADH NADH

Materials and Equipment

Reagents and Enzymes
  • (1-(Aminomethyl)cyclohexyl)methanol (Substrate, >98% purity)

  • Alcohol Dehydrogenase (ADH) from Saccharomyces cerevisiae or equivalent (e.g., Sigma-Aldrich, Cat# A7011)

  • Aldehyde Dehydrogenase (ALDH) from bovine liver or recombinant source (e.g., Sigma-Aldrich, Cat# A6336)[8]

  • Glucose Dehydrogenase (GDH) from Bacillus megaterium (e.g., Sigma-Aldrich, Cat# G2629)

  • β-Nicotinamide adenine dinucleotide hydrate (NAD⁺)

  • D-Glucose (Anhydrous)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Potassium Phosphate Dibasic (K₂HPO₄)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Deionized Water (18.2 MΩ·cm)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Gabapentin analytical standard

Equipment
  • pH meter

  • Analytical balance

  • Temperature-controlled orbital shaker/incubator

  • Centrifuge capable of >10,000 x g

  • HPLC system with UV detector[9]

  • C18 Reverse-Phase HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]

  • Syringe filters (0.22 µm)

  • Standard laboratory glassware

Detailed Experimental Protocols

Protocol 1: Preparation of Reagents
  • 100 mM Potassium Phosphate Buffer (pH 8.0):

    • Dissolve 13.6 g of KH₂PO₄ in 800 mL of deionized water.

    • Adjust pH to 8.0 by titrating with a 2 M K₂HPO₄ solution or 1 M KOH.

    • Bring the final volume to 1 L with deionized water. Causality: A pH of 8.0 is chosen as it represents a good compromise for the optimal activity of many commercially available ADH and ALDH enzymes, while also ensuring the substrate and product amine groups are sufficiently protonated to maintain solubility.[11]

  • Enzyme Stock Solutions (Prepare fresh):

    • ADH: 10 mg/mL in cold 100 mM phosphate buffer.

    • ALDH: 10 mg/mL in cold 100 mM phosphate buffer.

    • GDH: 10 mg/mL in cold 100 mM phosphate buffer. Trustworthiness: Preparing fresh enzyme stocks and keeping them on ice is critical to prevent loss of activity before initiating the reaction.

Protocol 2: Chemoenzymatic Synthesis of Gabapentin
  • Reaction Setup: In a 250 mL Erlenmeyer flask, combine the following reagents in order:

    • 100 mL of 100 mM Potassium Phosphate Buffer (pH 8.0)

    • 1.43 g (10 mmol, 100 mM final concentration) of (1-(Aminomethyl)cyclohexyl)methanol.

    • 3.60 g (20 mmol, 200 mM final concentration) of D-Glucose. Causality: A 2-fold molar excess of glucose is used to ensure the NAD⁺ regeneration is not rate-limiting.

    • 33 mg (0.05 mmol, 0.5 mM final concentration) of NAD⁺.

  • Enzyme Addition: Once all substrates are fully dissolved and the solution is equilibrated to 30°C, add the enzyme stock solutions:

    • 1.0 mL (10 mg) of ADH stock solution.

    • 1.0 mL (10 mg) of ALDH stock solution.

    • 0.5 mL (5 mg) of GDH stock solution.

  • Incubation: Seal the flask and place it in an orbital shaker set to 30°C and 180 RPM.

  • Reaction Monitoring: At timed intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a 100 µL aliquot of the reaction mixture. Immediately quench the enzymatic activity by mixing with 900 µL of 0.1% formic acid in acetonitrile. Centrifuge at 10,000 x g for 5 minutes and filter the supernatant through a 0.22 µm syringe filter for HPLC analysis.

Protocol 3: Product Isolation and Purification
  • Enzyme Denaturation: After 24 hours (or upon reaction completion as determined by HPLC), terminate the reaction by adjusting the pH of the solution to < 3.0 with 1 M HCl, then heat the mixture to 60°C for 30 minutes. This denatures and precipitates the enzymes.

  • Biomass Removal: Cool the mixture to room temperature and centrifuge at 10,000 x g for 20 minutes to pellet the precipitated proteins. Decant and collect the supernatant.

  • Crystallization:

    • Concentrate the supernatant under reduced pressure to approximately 20% of its original volume.

    • Add 100 mL of isopropanol to the concentrated aqueous solution. Gabapentin is less soluble in this mixture.[12]

    • Cool the solution slowly to 4°C and hold for 12 hours to facilitate crystallization.

    • Collect the crystalline product by vacuum filtration, washing the cake with cold isopropanol.[13]

  • Drying: Dry the purified Gabapentin under vacuum at 40-45°C to a constant weight.[14]

Protocol 4: HPLC Analysis for Reaction Monitoring
  • Column: C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 20% Methanol, 80% 25 mM Potassium Phosphate buffer (pH adjusted to 6.2).[9]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm. Causality: Gabapentin lacks a strong chromophore, so detection at a low wavelength is necessary to observe the carboxylic acid group.[10]

  • Injection Volume: 10 µL

  • Expected Retention Times:

    • Gabapentin: ~3.5 min

    • (1-(Aminomethyl)cyclohexyl)methanol: ~5.8 min

    • Note: Retention times must be confirmed with analytical standards.

Expected Results & Data Presentation

The progress of the reaction can be effectively monitored by quantifying the decrease in the substrate peak area and the increase in the Gabapentin peak area over time.

Table 1: Representative Time Course of Gabapentin Synthesis

Time (hours)Substrate Conc. (mM)Gabapentin Conc. (mM)Conversion (%)
0100.00.00.0
278.521.521.5
455.144.944.9
822.377.777.7
125.994.194.1
24<1.0>98.5>98.5

Table 2: Final Product Quality Metrics

ParameterExpected ValueMethod
Yield (Isolated)>85%Gravimetric
Purity (HPLC)>99.5%HPLC-UV (Area %)
IdentityConforms to Standard¹H NMR, ¹³C NMR, MS

G Start Prepare Reagents (Buffer, Enzyme Stocks) Setup Set Up Reaction Mixture (Substrate, Cofactor, Glucose) Start->Setup Incubate Add Enzymes & Incubate (30°C, 180 RPM) Setup->Incubate Monitor Monitor Reaction (HPLC Analysis) Incubate->Monitor Monitor->Incubate Incomplete Terminate Terminate Reaction (pH Shift, Heat) Monitor->Terminate Complete Purify Isolate & Purify Product (Centrifugation, Crystallization) Terminate->Purify Analyze Final Product Analysis (Yield, Purity, Identity) Purify->Analyze

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive enzyme(s).2. Incorrect pH of buffer.3. Absence of NAD⁺ cofactor or regeneration system.1. Use fresh enzyme stocks; perform an activity assay on individual enzymes.2. Remake buffer and verify pH is 8.0.3. Ensure all components were added correctly.
Reaction Stalls at ~50% 1. NAD⁺ regeneration has failed.2. Product inhibition of enzymes.1. Check activity of GDH; add more GDH or glucose.2. This is a known issue in some dehydrogenase reactions. Consider fed-batch substrate addition to keep concentrations lower.
Low Isolated Yield 1. Incomplete crystallization.2. Product loss during filtration.1. Ensure solution is sufficiently concentrated; allow for longer cooling time at 4°C.2. Use a minimal amount of ice-cold solvent for washing the filter cake.
Product Purity <99% 1. Incomplete removal of denatured protein.2. Co-crystallization of buffer salts.1. Ensure complete precipitation and careful decanting/filtration after centrifugation.2. Consider an additional recrystallization step.[14]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1-(Aminomethyl)cyclohexyl)methanol

Welcome to the technical support guide for the synthesis of (1-(Aminomethyl)cyclohexyl)methanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (1-(Aminomethyl)cyclohexyl)methanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important amino alcohol intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Introduction to the Synthesis and its Challenges

The synthesis of (1-(Aminomethyl)cyclohexyl)methanol is a multi-step process that, while conceptually straightforward, presents several challenges in controlling purity and maximizing yield. The most common synthetic route involves two key transformations:

  • Cyanohydrin Formation: The reaction of cyclohexanecarboxaldehyde with a cyanide source to form the intermediate, 1-(hydroxymethyl)cyclohexanecarbonitrile.

  • Nitrile Reduction: The reduction of the nitrile group in the intermediate to a primary amine, yielding the final product.

Each of these steps has the potential to generate specific impurities that can complicate purification and affect the quality of the final product. This guide will dissect these potential issues, explain their root causes, and provide actionable solutions.

Visualizing the Synthetic Pathway and Impurity Formation

To better understand the process, let's visualize the overall synthetic workflow and the points at which key impurities can arise.

Synthesis_Workflow cluster_impurities Potential Impurities A Cyclohexanecarboxaldehyde B 1-(Hydroxymethyl)cyclohexanecarbonitrile (Intermediate) A->B Step 1: Cyanohydrin Formation (e.g., NaCN, H+) Imp1 Impurity A: Unreacted Cyclohexanecarboxaldehyde A->Imp1 Carryover C (1-(Aminomethyl)cyclohexyl)methanol (Final Product) B->C Step 2: Nitrile Reduction (e.g., H2, Raney Ni) Imp2 Impurity B: Bis(1-(hydroxymethyl)cyclohexylmethyl)amine (Secondary Amine) C->Imp2 Side Reaction during Reduction Imp3 Impurity C: Tris(1-(hydroxymethyl)cyclohexylmethyl)amine (Tertiary Amine) Imp2->Imp3 Further Reaction

Caption: Synthetic pathway for (1-(Aminomethyl)cyclohexyl)methanol and points of impurity formation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Part 1: Synthesis of 1-(Hydroxymethyl)cyclohexanecarbonitrile (Intermediate)

Question 1: My cyanohydrin formation reaction is slow or incomplete. What are the likely causes?

Answer: Successful cyanohydrin formation is highly dependent on the availability of free cyanide ions to act as a nucleophile.[1]

  • pH is too low: If the reaction medium is too acidic, the concentration of free cyanide ions (CN⁻) will be very low as the equilibrium will favor the formation of undissociated hydrocyanic acid (HCN).[1] The reaction is often fastest at a pH of around 4-5.[2]

  • Insufficient Cyanide Source: Ensure you are using a sufficient molar excess of the cyanide salt (e.g., KCN or NaCN) to drive the reaction forward.

  • Purity of Starting Aldehyde: Impurities in your cyclohexanecarboxaldehyde could inhibit the reaction. Consider purification of the starting material by distillation if its purity is questionable.

Troubleshooting Guide: Incomplete Cyanohydrin Formation

  • Monitor pH: Carefully adjust the pH of the reaction mixture. If using an acid to generate HCN in situ from a cyanide salt, ensure the addition is slow and the pH does not drop too low.

  • Increase Reagent Stoichiometry: If the reaction stalls, a small, careful addition of more cyanide salt may be beneficial.

  • Temperature Control: While the reaction is typically run at room temperature, gentle warming may be required in some cases, but be aware that this can also promote side reactions.[2]

Question 2: I see a peak in my analysis corresponding to the starting material, cyclohexanecarboxaldehyde (Impurity A). How can I remove it?

Answer: This is a common issue arising from incomplete conversion in the first step.

  • Purification: This impurity can often be removed during the work-up or purification of the intermediate, 1-(hydroxymethyl)cyclohexanecarbonitrile. Since the aldehyde is less polar than the cyanohydrin, it may be possible to remove it with a non-polar solvent wash.

  • Reaction Optimization: The best approach is to optimize the cyanohydrin formation to drive the reaction to completion, minimizing the amount of residual starting material.

Part 2: Reduction of 1-(Hydroxymethyl)cyclohexanecarbonitrile to (1-(Aminomethyl)cyclohexyl)methanol

Question 3: My final product is contaminated with significant amounts of secondary and tertiary amines (Impurities B and C). Why is this happening and how can I prevent it?

Answer: This is the most common and challenging issue in this synthesis, particularly when using catalytic hydrogenation for the nitrile reduction. The formation of secondary and tertiary amines is a well-documented side reaction in the hydrogenation of nitriles.[3]

Causality: The reaction proceeds through an intermediate imine. This imine can react with the already-formed primary amine product to generate a new intermediate that is then further reduced to a secondary amine. This secondary amine can then react with another imine intermediate to form a tertiary amine.[3]

Prevention Strategies:

  • Use of Ammonia: The most effective method to suppress the formation of secondary and tertiary amines is to conduct the hydrogenation in the presence of ammonia.[4] Ammonia is used in large excess and "outcompetes" the primary amine product in reacting with the imine intermediate, thus favoring the formation of the desired primary amine.

  • Choice of Catalyst: While Raney nickel is commonly used, other catalysts like rhodium or cobalt-based catalysts have been reported to offer higher selectivity for primary amines.[5]

  • Alternative Reducing Agents: Using a stoichiometric reducing agent like lithium aluminum hydride (LiAlH₄) can avoid this issue, as the reduction mechanism is different. However, LiAlH₄ is a highly reactive and hazardous reagent that requires careful handling and anhydrous conditions. It will also react with the hydroxyl group, so a workup step is required to protonate the resulting alkoxide.

Troubleshooting Guide: Secondary/Tertiary Amine Impurities

  • Symptom: Multiple product spots on TLC, or additional peaks in GC/LC-MS analysis with higher molecular weights than the desired product.

  • Solution 1 (Recommended): Rerun the catalytic hydrogenation using a solution of ammonia in the reaction solvent (e.g., methanolic ammonia).

  • Solution 2 (Alternative): Switch to a hydride-based reduction. A typical procedure would involve the slow addition of the nitrile intermediate to a suspension of LiAlH₄ in an anhydrous ether solvent like THF, followed by a careful aqueous workup.

Question 4: My yield is low after nitrile reduction. What are other potential side reactions?

Answer: Besides the formation of secondary and tertiary amines, low yields can result from:

  • Incomplete Reaction: The reduction may not have gone to completion. This can be checked by TLC or another appropriate analytical method. If starting material is still present, you can try extending the reaction time, increasing the catalyst loading, or increasing the hydrogen pressure.

  • Hydrolysis of the Nitrile: If there is water present in the reaction, particularly under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.[6] This would result in the formation of (1-(hydroxymethyl)cyclohexyl)carboxylic acid.

  • Over-reduction: While less common for the nitrile group itself, if harsh conditions are used, other functional groups could potentially be affected, though in this specific molecule, the primary alcohol is relatively stable to typical nitrile reduction conditions.

Impurity Profile Summary

The following table summarizes the key impurities discussed, their likely origin, and their molecular properties.

Impurity IDStructureIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Likely Origin
Product (1-(Aminomethyl)cyclohexyl)methanol C₈H₁₇NO143.23-
A CyclohexanecarboxaldehydeC₇H₁₂O112.17Unreacted starting material from Step 1
B Bis(1-(hydroxymethyl)cyclohexylmethyl)amineC₁₆H₃₁NO₂269.42Side-reaction during nitrile reduction (Step 2)
C Tris(1-(hydroxymethyl)cyclohexylmethyl)amineC₂₄H₄₅NO₃411.62Further side-reaction during nitrile reduction (Step 2)

Experimental Protocols

The following protocols are provided as a general guide. Researchers should always first consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any experiment.

Protocol 1: Synthesis of 1-(Hydroxymethyl)cyclohexanecarbonitrile (Intermediate)

This procedure is based on the well-established cyanohydrin formation reaction.[7]

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.

  • Reagents: To the flask, add cyclohexanecarboxaldehyde (1.0 eq) dissolved in a suitable solvent like ethanol or a water/ethanol mixture.

  • Cyanide Solution: In a separate beaker, prepare a solution of sodium cyanide (NaCN, 1.1 eq) in water.

  • Reaction: Cool the aldehyde solution in an ice bath. Slowly add a dilute acid (e.g., acetic acid or H₂SO₄) to the cyanide solution until the pH is between 4 and 5.

  • Addition: Slowly add the acidified cyanide solution to the stirred aldehyde solution via the addition funnel, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the disappearance of the aldehyde by TLC or GC.

  • Work-up: Once the reaction is complete, carefully quench any excess cyanide with an oxidizing agent (e.g., bleach), ensuring the pH remains basic during the quench. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(hydroxymethyl)cyclohexanecarbonitrile.

Protocol 2: Catalytic Hydrogenation of 1-(Hydroxymethyl)cyclohexanecarbonitrile

This protocol is designed to minimize the formation of secondary and tertiary amine impurities.[4]

  • Setup: Add the crude 1-(hydroxymethyl)cyclohexanecarbonitrile (1.0 eq) and a solvent (e.g., methanol saturated with ammonia) to a high-pressure hydrogenation vessel.

  • Catalyst: Carefully add a catalytic amount of Raney Nickel (approx. 5-10 wt%) under an inert atmosphere.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 psi).

  • Reaction: Heat the mixture (e.g., to 40-60 °C) and stir vigorously. Monitor the reaction by observing hydrogen uptake.

  • Work-up: After hydrogen uptake ceases, cool the vessel, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude (1-(Aminomethyl)cyclohexyl)methanol can be further purified by distillation under high vacuum or by crystallization of a salt (e.g., the hydrochloride salt).

Analytical Methods for Purity Assessment

A robust analytical method is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is a suitable technique.

Illustrative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient might start at 5% B, ramping to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a low wavelength (e.g., 210 nm) or, for better quantification of compounds with poor chromophores, a Charged Aerosol Detector (CAD).[1]

Expected Elution Profile: In a reverse-phase system, compounds generally elute in order of decreasing polarity.

HPLC_Elution cluster_0 Start Injection Product Product End End of Run Impurity B Impurity B P Product (1-(Aminomethyl)cyclohexyl)methanol Impurity A Impurity A I_B Impurity B (Secondary Amine) I_A Impurity A (Aldehyde)

Caption: Expected elution order in reverse-phase HPLC.

Troubleshooting HPLC Results:

  • Peak at the retention time of the starting aldehyde? This confirms the presence of Impurity A . Revisit the cyanohydrin formation step to improve conversion or enhance purification of the intermediate.

  • Significant peak eluting after the main product? This is likely the less polar secondary amine, Impurity B . Implement the strategies outlined in Question 3, such as using ammonia during hydrogenation.

  • Multiple, later-eluting peaks? These could be the tertiary amine (Impurity C ) or other byproducts. A thorough characterization using LC-MS would be necessary to confirm their identities.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4594378, Bis(cyclohexylmethyl)amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22379486, (1-(Aminomethyl)cyclohexyl)methanol. Retrieved from [Link]

  • Butt, A. M., et al. (2012). A validated stability indicating gas chromatographic method for the determination of residual solvents in citalopram hydrobromide. ResearchGate. Retrieved from [Link]

  • Save My Exams. (2023). Hydroxynitrile. Retrieved from [Link]

  • Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Clark, J. (2023). The Reduction of Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Yassen, T. M., & AL-Azzawi, A. M. (2023). Synthesis and Characterization of New Bis-Schiff Bases Linked to Various Imide Cycles. Iraqi Journal of Science. Retrieved from [Link]

  • OpenStax. (2023). Nucleophilic Addition of HCN: Cyanohydrin Formation. Organic Chemistry. Retrieved from [Link]

  • Tamao, K., et al. (1986). Nucleophilic Hydroxymethylation by the (Isopropoxydimethylsilyl)methyl Grignard Reagent. Organic Syntheses. Retrieved from [Link]

  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Cyanohydrin reaction. Wikipedia. Retrieved from [Link]

  • Clark, J. (2023). Preparation of Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Chen, J., et al. (2018). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Retrieved from [Link]

  • Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. ResearchGate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N-methyl-. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2011). Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry. Retrieved from [Link]

  • Kilic, T., & Dinc, E. (2022). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. ACG Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Synthesis of Amines. Retrieved from [Link]

  • Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Scirp.org. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 2). 6: Formation and reactions of cyanohydrins [Video]. YouTube. Retrieved from [Link]

  • NIOSH. (1998). POLYNUCLEAR AROMATIC HYDROCARBONS by HPLC 5506. CDC. Retrieved from [Link]

  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Addition of an in-situ Prepared Arylzinc to Cyclohexanecarboxaldehyde. Organic Syntheses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3018055, Bis((aminocyclohexyl)methyl)cyclohexylamine. Retrieved from [Link]

  • Al-Majed, A. A. (2006). Plots of the retention time vs. methanol percentage in the mobile phase of ET and BCM. ResearchGate. Retrieved from [Link]

  • Sciencemadness.org. (2014). Unconventional Cyanohydrin Synthesis. Retrieved from [Link]

  • Chemistry university. (2021, March 28). Reduction of Imines and Nitriles [Video]. YouTube. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Nitrile reduction. Wikipedia. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Cyclohexylmethanol. Wikipedia. Retrieved from [Link]

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Optimization

Optimizing reaction conditions for Gabapentin synthesis from its intermediate

Welcome to the technical support center for Gabapentin synthesis. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of Gabapentin, focusing on the crit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Gabapentin synthesis. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of Gabapentin, focusing on the critical conversion of its key intermediate, 1,1-cyclohexanediacetic acid monoamide (CDMA), into the final active pharmaceutical ingredient (API). Our goal is to provide actionable, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for improved yield, purity, and scalability.

This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring that every recommendation is grounded in solid chemical principles and validated by authoritative sources.

Section 1: The Core Synthesis Step - The Hofmann Rearrangement

The conversion of 1,1-cyclohexanediacetic acid monoamide (CDMA) to Gabapentin is most commonly achieved via the Hofmann rearrangement. This reaction transforms a primary amide into a primary amine with one fewer carbon atom.[1] The key steps involve the formation of an N-haloamide, its deprotonation, rearrangement to an isocyanate intermediate, and subsequent hydrolysis to the amine.[1][2] Success in this multi-step, one-pot reaction hinges on precise control over several parameters.

Troubleshooting Guide & FAQs: Hofmann Rearrangement

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?

Answer: Low yield in the Hofmann rearrangement for Gabapentin synthesis is a frequent challenge. The root cause can typically be traced to one of three areas: temperature control, reagent stoichiometry, or the quality of the starting intermediate.

  • Causality - Temperature Control: The Hofmann rearrangement is highly temperature-sensitive. The initial formation of the N-bromoamide or N-chloroamide intermediate is exothermic and requires low temperatures (typically -10°C to 5°C) to prevent side reactions and degradation.[3][4][5] The subsequent rearrangement to the isocyanate requires thermal energy, so the temperature is carefully raised (e.g., to 35-55°C).[3] Failure to maintain the initial cold temperature can lead to the formation of impurities, while insufficient heating during the rearrangement phase can result in an incomplete reaction.

  • Causality - Reagent Stoichiometry: The reaction requires precise molar ratios of the amide, a strong base (like NaOH), and a halogenating agent (like bromine or sodium hypochlorite). An excess of the halogenating agent can lead to undesired side reactions, while an insufficient amount will result in incomplete conversion. Similarly, the concentration of the base is critical for both the initial deprotonation and the final hydrolysis of the isocyanate.

  • Causality - Intermediate Quality: The purity of the starting CDMA is paramount. Impurities from the previous amidation step can interfere with the rearrangement, consume reagents, and complicate purification.

Workflow: Troubleshooting Low Yield in Hofmann Rearrangement

G start Low Yield Observed check_temp Verify Temperature Control Logs (-10°C to 5°C initial, then warm-up) start->check_temp temp_ok Temperature Profile Correct check_temp->temp_ok Yes temp_bad Inconsistent Temperature check_temp->temp_bad No check_reagents Confirm Reagent Stoichiometry (Amide:Base:Halogen) reagents_ok Stoichiometry Correct check_reagents->reagents_ok Yes reagents_bad Incorrect Ratios check_reagents->reagents_bad No check_cdma Analyze Purity of CDMA Intermediate (NMR, LC-MS) cdma_ok CDMA is Pure (>99%) check_cdma->cdma_ok Yes cdma_bad CDMA Contains Impurities check_cdma->cdma_bad No temp_ok->check_reagents solution_temp Optimize chiller/reactor performance. Ensure calibrated probes. temp_bad->solution_temp reagents_ok->check_cdma solution_reagents Recalculate and carefully measure reagents. Use fresh NaOCl/NaOBr solution. reagents_bad->solution_reagents final_review Review Workup & Isolation Procedure cdma_ok->final_review solution_cdma Re-purify CDMA by recrystallization or optimize amidation step. cdma_bad->solution_cdma

Caption: Decision tree for troubleshooting low Gabapentin yield.

Question 2: I am observing a significant amount of Gabalactam impurity in my final product. What causes this and how can it be prevented?

Answer: Gabalactam (3-azaspiro[4.5]decan-2-one) is the most common and challenging process-related impurity in Gabapentin synthesis.[3] Its formation is a result of an intramolecular cyclization of Gabapentin, which is particularly favored under certain conditions.

  • Mechanism of Formation: The primary amine of Gabapentin can nucleophilically attack the carboxylic acid group, leading to the elimination of a water molecule and the formation of the cyclic lactam. This process is accelerated by heat and prolonged exposure to aqueous conditions, especially at neutral or slightly acidic/basic pH.[3]

Diagram: Gabalactam Formation Pathway

Caption: Formation of Gabalactam impurity from Gabapentin.

  • Prevention Strategies:

    • Avoid Prolonged Heating in Aqueous Solution: Many older protocols involved isolating Gabapentin by evaporating a dilute aqueous solution after ion-exchange chromatography. This is a major cause of lactam formation.[3] Modern methods prioritize crystallization over lengthy evaporations.

    • Control pH During Workup: After the Hofmann rearrangement, the reaction mixture is acidified. Careful pH control is crucial. The product is often first isolated as Gabapentin hydrochloride.[3]

    • Optimize Isolation/Crystallization: Instead of aqueous evaporation, convert the Gabapentin salt to the free base using an organic base (e.g., triethylamine) in an alcohol/water mixture. Subsequent evaporation of the organic solvent followed by crystallization from a carefully selected solvent system (like acetone/water) minimizes the time Gabapentin spends in a hot aqueous environment.[3]

Optimized Protocol: Hofmann Rearrangement for Gabapentin Synthesis

This protocol is a synthesis of best practices derived from established literature.[3][5]

  • Reagent Preparation:

    • Solution A: Prepare an aqueous solution of sodium hydroxide. Cool to 0-5°C.

    • Solution B: In a separate vessel, dissolve 1,1-cyclohexanediacetic acid monoamide (CDMA) in an aqueous sodium hydroxide solution, maintaining the temperature between 0°C and 25°C.[5]

    • Hypohalite Solution: Prepare a fresh solution of sodium hypobromite or sodium hypochlorite. For sodium hypobromite, slowly add bromine to Solution A at -5°C to -10°C.

  • Reaction Execution:

    • Slowly add Solution B to the cold hypohalite solution over 2-4 hours, ensuring the internal temperature is rigorously maintained between -5°C and 0°C.[3][5]

    • After the addition is complete, maintain the reaction mixture at -3°C to 5°C for approximately 2 hours.[5]

    • Slowly allow the temperature to rise to room temperature (20-25°C) over 2-3 hours.[5]

    • Gently heat the mixture to 35-55°C and hold for 1 hour to ensure the complete rearrangement of the intermediate.[3]

  • Workup and Isolation:

    • Cool the reaction mixture to 15-20°C.

    • Carefully adjust the pH to ~2 with concentrated hydrochloric acid. This step generates CO2 and must be done with caution to control foaming.[3][6] This precipitates crude Gabapentin hydrochloride.

    • Filter the crude Gabapentin HCl and wash with a cold solvent like ethanol to remove inorganic salts.[3]

  • Purification:

    • Dissolve the crude Gabapentin HCl in an ethanol/water mixture.

    • Add an organic base, such as triethylamine, to neutralize the HCl and precipitate the triethylamine hydrochloride salt.[3]

    • Filter off the salt.

    • Concentrate the filtrate to a residue.

    • Recrystallize the Gabapentin free base from an optimized solvent mixture, such as acetone-water, to yield pure Gabapentin (often Form II).[3]

Section 2: Optimizing the Synthesis of the CDMA Intermediate

The quality of the 1,1-cyclohexanediacetic acid monoamide (CDMA) intermediate is a critical determinant of the success of the subsequent Hofmann rearrangement. The primary route to CDMA is the amidation of 1,1-cyclohexanediacetic acid anhydride.[7][8]

FAQs: CDMA Synthesis

Question 3: My yield for the amidation of the anhydride is poor, and the product is difficult to purify. What am I doing wrong?

Answer: The main challenges in this step are ensuring the efficient reaction of ammonia with the anhydride and preventing the formation of the corresponding dicarboxylic acid (from hydrolysis) or diamide.

  • Causality - Ammonia Solubility and Stoichiometry: Using aqueous ammonia can be inefficient due to the poor solubility of the anhydride in water and the competing hydrolysis reaction. Furthermore, using a large excess of aqueous ammonia introduces significant downstream processing costs for disposal.[3] An improved approach is to use a pre-generated ammonia-isopropanol solution or to control the NH3/anhydride molar ratio to less than 3 in an aqueous system at a controlled temperature (<30°C).[3][8][9] This enhances solubility and reaction efficiency.

  • Causality - pH Control during Isolation: The product, CDMA, is amphoteric. It must be precipitated at its isoelectric point. After the reaction, the mixture is typically acidic. The pH must be carefully adjusted (e.g., to ~4) to ensure maximum precipitation and yield.[7]

Section 3: Final Product - Purification and Polymorph Control

The final isolation and crystallization steps are critical for achieving high purity and obtaining the desired crystalline form of Gabapentin, which impacts its stability and bioavailability.

FAQs: Purification and Crystallization

Question 4: I'm struggling with removing inorganic salts from my final product. What is the most effective industrial method?

Answer: The crude product after acidification is a mixture of Gabapentin hydrochloride and inorganic salts (e.g., NaCl, NaBr). Removing these salts is a key purification challenge.

  • Traditional Method: The original methods used ion-exchange chromatography, which is effective but slow, costly, and can promote lactam formation.[3][10]

  • Modern Method - Solvent Extraction/Washing: A more efficient method is to exploit the differential solubility of Gabapentin HCl and inorganic salts. After initial precipitation, the crude Gabapentin HCl can be washed or slurried in a solvent like absolute ethanol, in which the inorganic salts are largely insoluble.[3] This provides a simple and scalable method for salt removal before conversion to the free base.

Question 5: How can I control the polymorphic form of Gabapentin during crystallization?

Answer: Gabapentin is known to exist in multiple polymorphic forms (e.g., Form II, Form III). Form II is often the desired form for pharmaceutical formulations. The final polymorphic form is highly dependent on the crystallization conditions.

  • Causality - Solvent System and Cooling Rate: The choice of crystallization solvent and the temperature profile of the cooling process are the primary factors influencing which polymorph is obtained. For example, a process involving crystallization from an acetone-water solvent mixture by cooling is known to produce Gabapentin Form II.[3] Slow cooling generally favors the most thermodynamically stable form. Seeding the crystallization with crystals of the desired polymorph can also be an effective control strategy.

Data Summary

The following table summarizes key reaction parameters discussed in this guide.

ParameterSub-optimal ConditionOptimized ConditionRationale & Reference
Hofmann Temp. (Initial) > 5°C-10°C to 5°CPrevents side reactions and degradation of the N-haloamide intermediate.[3][5]
Hofmann Temp. (Rearrangement) < 30°C or > 60°C35°C to 55°CEnsures complete rearrangement without promoting impurity formation.[3]
Amidation Reagent Large excess aqueous NH₃NH₃/Isopropanol solution or NH₃/anhydride molar ratio < 3Improves reagent efficiency, reduces waste, and minimizes hydrolysis.[3][8]
Product Isolation Evaporation of dilute aqueous solutionPrecipitation as HCl salt, conversion with organic base, and crystallizationMinimizes thermal stress and significantly reduces Gabalactam formation.[3][6]

References

  • Process For Synthesis Of Gabapentin. (2008).
  • Process for the Preparation of Gabapentin. (2008).
  • PROCESS FOR THE PREPARATION OF GABAPENTIN. (2020). European Patent Office. [Link]

  • Gabapentin impurity compound and preparation method thereof. (n.d.). Patsnap. [Link]

  • The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry. [Link]

  • Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. (2018). International Journal of Applied Sciences and Technology. [Link]

  • Understanding the Gabapentin Manufacturing Process. (n.d.). Pipelinepharma. [Link]

  • Process for the preparation of gabapentin. (2005).
  • Process For The Preparation Of Gabapentin. (n.d.). Quick Company. [Link]

  • Chemical reaction showing synthesis of gabapentin Schiff base compound. (2019). ResearchGate. [Link]

  • Hofmann Rearrangement. (n.d.). Chemistry Steps. [Link]

  • Continuous process for the preparation of gabapentin salt. (2019).
  • Process for the preparation of gabapentin. (2004). European Patent Office. [Link]

  • Process for the preparation of gabapentin. (2005).
  • Process For Synthesis Of Gabapentin. (2008). PubChem. [Link]

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Troubleshooting

Handling and storage of (1-(Aminomethyl)cyclohexyl)methanol safely

Welcome to the technical support guide for the safe handling and storage of (1-(Aminomethyl)cyclohexyl)methanol (CAS No. 2041-57-8).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the safe handling and storage of (1-(Aminomethyl)cyclohexyl)methanol (CAS No. 2041-57-8). This document is intended for researchers, scientists, and drug development professionals. Our goal is to provide you with the necessary information to mitigate risks and troubleshoot common issues encountered during its use in a laboratory setting.

The guidance provided herein is synthesized from established safety protocols and data from structurally similar compounds, as a comprehensive Safety Data Sheet (SDS) for this specific molecule is not widely available. It is imperative to treat this chemical with the recognition of "having unknown hazards and toxicity" and to handle it only by, or under the direct supervision of, technically qualified individuals.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, storage, and routine handling of (1-(Aminomethyl)cyclohexyl)methanol.

Q1: What is (1-(Aminomethyl)cyclohexyl)methanol and what are its primary hazards?

(1-(Aminomethyl)cyclohexyl)methanol (Molecular Formula: C₈H₁₇NO) is a bifunctional organic compound containing both a primary amine and a primary alcohol functional group attached to a cyclohexane ring.[2][3] Due to this structure, it presents a combination of chemical properties and potential hazards.

  • Eye Irritation: Based on data for the structurally related compound (1-aminocyclohexyl)methanol, there is a strong potential for it to cause serious eye irritation.[4]

  • Combustibility: The related compound, Cyclohexylmethanol, is classified as a combustible liquid.[5] Therefore, (1-(Aminomethyl)cyclohexyl)methanol should also be treated as a combustible material and kept away from heat, sparks, and open flames.[5]

  • Skin and Respiratory Irritation: As with many amines and alcohols, direct contact with the skin may cause irritation. Inhalation of vapors or aerosols may lead to respiratory tract irritation.

Q2: What are the correct storage conditions for this compound?

Proper storage is critical to maintaining the chemical's integrity and ensuring laboratory safety. The causality behind these recommendations is to prevent degradation and hazardous reactions.

  • Temperature: Store in a cool, dry, and well-ventilated place.[1][5] Avoid direct sunlight and heat sources.

  • Container: Keep the container tightly closed to prevent the absorption of moisture and carbon dioxide from the air, which can react with the amine group.[1]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, and acid anhydrides.[1][5][6] The amine group is basic and will react exothermically with acids. Oxidizing agents can lead to vigorous, potentially explosive reactions.

Q3: What Personal Protective Equipment (PPE) is mandatory when handling (1-(Aminomethyl)cyclohexyl)methanol?

A multi-layered approach to PPE is essential to create a barrier between the researcher and the chemical.

  • Eye and Face Protection: Always wear tight-sealing safety goggles or a face shield.[5] Given the high risk of serious eye irritation, this is the most critical piece of PPE.

  • Hand Protection: Wear impervious, chemical-resistant gloves (e.g., neoprene or nitrile rubber).[7] It is crucial to change gloves regularly (e.g., every 30-60 minutes) or immediately if you know or suspect they have been contaminated.[8]

  • Body Protection: A chemical-resistant lab coat or apron is required to protect against splashes.[5] For larger quantities or procedures with a high splash risk, consider disposable chemical-resistant coveralls.[7][9]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][10]

Q4: How should I properly dispose of waste containing this chemical?

Disposal must be conducted in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain.

  • Waste Collection: Collect waste material in a dedicated, properly labeled, and sealed container.

  • Disposal Route: The container should be disposed of via an approved waste disposal plant or a licensed chemical waste contractor.[5]

Quantitative Safety Data Summary

The following table summarizes key quantitative data, extrapolated from structurally similar compounds. This data is for guidance only; always consult a specific Safety Data Sheet if one becomes available.

ParameterValue / GuidelineSource CompoundRationale
Flash Point 71 °C / 159.8 °F[5][11]CyclohexylmethanolSimilar aliphatic alcohol on a cyclohexane ring.
GHS Hazard Warning: Causes serious eye irritation (H319)[4](1-Aminocyclohexyl)methanolPresence of a primary amine on a cyclohexane ring.
Storage Temperature Ambient (Store in a cool place)[5]General Chemical PracticePrevents pressurization and degradation.
Incompatible Agents Strong oxidizing agents, Acids, Acid anhydrides[5][6]General Amine/Alcohol ChemistryPrevents violent exothermic or explosive reactions.
Eye Flushing Duration Minimum 15 minutes[12][13][14]General First AidEnsures complete removal of the irritant from the eye.
Troubleshooting Guide

This section provides actionable, step-by-step guidance for specific adverse events.

Scenario 1: Accidental Spill

An unexpected spill has occurred on the lab bench.

Question: What are the immediate steps I should take to manage a small chemical spill?

Answer:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operational. If safe to do so, increase ventilation in the area.

  • Protect Yourself: Don the appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Contain & Absorb: Cover the spill with a non-combustible absorbent material, such as sand, diatomaceous earth, or a universal binding agent.[15] Do not use combustible materials like paper towels.

  • Neutralize (If Applicable): For an amine, a weak acid solution can be used for neutralization after absorption, but this should only be done by trained personnel as the reaction can be exothermic.

  • Collect & Clean: Carefully sweep or scoop the absorbed material into a designated, labeled waste container.[5][15] Clean the spill area with a suitable detergent and water, and collect the cleaning materials as hazardous waste.

  • Dispose: Dispose of the waste container through your institution's hazardous waste program.[5]

Scenario 2: Personal Exposure

During a transfer, the chemical was accidentally splashed onto skin and into an eye.

Question: What is the correct first aid protocol for skin and eye exposure?

Answer: The immediate and primary response is copious flushing with water to dilute and remove the chemical.[14][16]

  • Eye Exposure (Priority):

    • Immediately proceed to the nearest emergency eyewash station. Do not delay.[13]

    • Hold the affected eyelid(s) open and flush the eye with a continuous, gentle stream of cool water for at least 15 minutes.[12][13] Ensure you are flushing from the nose outward to avoid contaminating the other eye.[12]

    • Remove contact lenses if present and easy to do so.[6]

    • Seek immediate medical attention after flushing.[17]

  • Skin Exposure:

    • Simultaneously, or immediately after addressing the eye, move to an emergency shower or sink.

    • Remove any contaminated clothing or jewelry while flushing the affected skin area with large amounts of cool water for at least 15 minutes.[12][13][14]

    • If irritation persists after washing, seek medical attention.[17]

    • Do not use neutralizing creams or ointments without medical advice.

  • Inhalation:

    • Move the affected person to fresh air at once.[17]

    • If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[17]

Scenario 3: Improper Storage Observation

You notice the container of (1-(Aminomethyl)cyclohexyl)methanol is stored next to a bottle of nitric acid.

Question: Why is this dangerous and what is the corrective action?

Answer: This is a critical safety hazard. The amine functional group on your compound is basic, while nitric acid is a strong acid and a powerful oxidizing agent.

  • Causality of Hazard: Storing these together creates a significant risk of a violent exothermic reaction, which can release heat, toxic fumes, and potentially cause a fire or explosion. The container could rupture from the pressure buildup.

  • Corrective Action Protocol:

    • Do not move the containers if they show any signs of reaction (e.g., discoloration, bulging, heat). Evacuate and contact your institution's Environmental Health & Safety (EHS) office immediately.

    • If the containers appear stable, carefully don full PPE (goggles, face shield, heavy-duty gloves, lab coat).

    • Carefully and slowly move the (1-(Aminomethyl)cyclohexyl)methanol to a designated storage cabinet for bases/amines, away from incompatible materials.

    • Ensure the storage cabinet is properly ventilated and labeled.

    • Review your lab's chemical storage plan to prevent recurrence.

Experimental Protocol: Safe Transfer of (1-(Aminomethyl)cyclohexyl)methanol

This protocol outlines the step-by-step methodology for transferring the chemical from a stock container to a reaction vessel, minimizing the risk of exposure and spills.

  • Pre-Transfer Checks:

    • Confirm the chemical identity on the stock bottle label.

    • Inspect the stock bottle for any signs of damage or leakage.

    • Ensure a chemical spill kit and emergency eyewash/shower are accessible and unobstructed. .

  • Work Area Preparation:

    • Perform the entire transfer procedure inside a certified chemical fume hood.

    • Ensure the sash is at the lowest practical height.

    • Lay down a disposable chemical-resistant absorbent pad on the work surface.

    • Secure the receiving reaction vessel to prevent tipping. .

  • Donning Personal Protective Equipment (PPE):

    • Wear all mandatory PPE: tight-sealing safety goggles, face shield, chemical-resistant lab coat, and impervious gloves (e.g., neoprene). Ensure gloves are pulled over the cuffs of the lab coat.[8] .

  • Chemical Transfer:

    • Uncap the stock bottle slowly to release any potential pressure buildup.

    • Use a clean, dry glass funnel or a dedicated pipette to transfer the required amount of liquid.

    • Avoid splashing by dispensing the liquid slowly down the inner wall of the receiving vessel.

    • Keep the stock bottle and receiving vessel as low to the work surface as possible to minimize drop height. .

  • Post-Transfer Procedures:

    • Securely recap the stock bottle immediately after the transfer is complete.

    • Wipe the exterior of the stock bottle with a damp cloth if necessary, treating the cloth as hazardous waste.

    • Return the stock bottle to its designated, compatible storage location.

    • Clean any non-disposable equipment (e.g., funnel) according to standard lab procedures. .

  • Waste Disposal & Cleanup:

    • Dispose of the absorbent pad, used pipette tips, and any contaminated cleaning materials in a labeled hazardous waste container.

    • Wipe down the work surface in the fume hood.

    • Carefully remove PPE, starting with gloves, then face shield and goggles, and finally the lab coat.

    • Wash hands and forearms thoroughly with soap and water.

Visual Workflow: Emergency Spill Response

The following diagram outlines the logical decision-making process for responding to a chemical spill.

SpillResponse cluster_InitialActions Immediate Actions cluster_Response Response Protocol Spill Spill Occurs Alert Alert Personnel in Area Spill->Alert Assess Assess Spill Size & Risk Alert->Assess MinorSpill Small & Controllable Spill Assess->MinorSpill Minor MajorSpill Large, Volatile, or Unknown Hazard Spill Assess->MajorSpill Major DonPPE Don Appropriate PPE (Goggles, Gloves, Coat) MinorSpill->DonPPE Evacuate Evacuate Area Call EHS / Emergency Services MajorSpill->Evacuate Contain Contain with Absorbent DonPPE->Contain Collect Collect Waste Contain->Collect Clean Decontaminate Area Collect->Clean Report Report Incident Clean->Report

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Structural Elucidation of (1-(Aminomethyl)cyclohexyl)methanol: A Predictive and Comparative Analysis

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. Nuclear Magnetic Reso...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution. This guide provides an in-depth analysis of (1-(aminomethyl)cyclohexyl)methanol, a bifunctional cycloalkane derivative.

Due to the limited availability of published experimental spectra for this specific molecule, this guide adopts a predictive approach, grounded in fundamental NMR principles and validated through rigorous comparison with structurally similar, well-characterized compounds. We will dissect the anticipated ¹H and ¹³C NMR spectra, explain the rationale behind spectral assignments, and provide a robust experimental framework for researchers seeking to perform this analysis. Our primary comparators will be Gabapentin , a widely studied pharmaceutical with a shared 1-(aminomethyl)cyclohexyl core, and Cyclohexylmethanol , a simpler analog that allows for the isolated analysis of the hydroxymethyl-cyclohexyl moiety.

The Strategic Importance of NMR in Structural Verification

Before delving into the specifics, it is crucial to understand the causality behind relying on NMR. Unlike mass spectrometry, which provides a mass-to-charge ratio, NMR provides a detailed map of the atomic framework of a molecule. It reveals the chemical environment of each nucleus (chemical shift), the number of nuclei in each environment (integration), and the proximity of neighboring nuclei (spin-spin coupling). This wealth of information allows for the complete and unambiguous assignment of a molecule's constitution and stereochemistry. For molecules like (1-(aminomethyl)cyclohexyl)methanol, with a flexible cyclohexane ring and multiple functional groups, NMR is indispensable for confirming identity and purity.

Predictive ¹H NMR Analysis of (1-(Aminomethyl)cyclohexyl)methanol

The structure of (1-(aminomethyl)cyclohexyl)methanol presents several distinct proton environments. The analysis is complicated by the free rotation of the substituent groups and the chair-chair interconversion of the cyclohexane ring, which, at room temperature, often leads to time-averaged signals, resulting in broader and more complex multiplets for the ring protons.[1]

  • Cyclohexane Ring Protons (H2-H6): These 10 protons will appear as a broad, overlapping multiplet, likely in the δ 1.20-1.60 ppm range. The axial and equatorial protons have different chemical environments, but rapid ring-flipping at room temperature averages these signals.

  • Aminomethyl Protons (-CH₂-NH₂): The two protons on the carbon adjacent to the nitrogen atom are expected to appear as a singlet around δ 2.60-2.80 ppm . The exact shift is influenced by solvent and pH. In protic solvents like D₂O or MeOD, the amine protons (NH₂) will exchange with deuterium, causing their signal to disappear.

  • Hydroxymethyl Protons (-CH₂-OH): The two protons on the carbon adjacent to the oxygen atom will also appear as a singlet, typically deshielded further downfield than the aminomethyl protons due to the higher electronegativity of oxygen, likely in the range of δ 3.30-3.50 ppm . The hydroxyl proton (-OH) signal will also be subject to solvent exchange.

Visualization of Key Structural Environments

The following diagram illustrates the distinct chemical environments within the (1-(aminomethyl)cyclohexyl)methanol molecule that are differentiated by NMR.

Caption: Molecular structure highlighting distinct proton groups.

Predictive ¹³C NMR Analysis

The ¹³C NMR spectrum offers a simpler, more resolved view of the carbon skeleton, as ¹³C-¹³C couplings are statistically improbable.[2]

  • Quaternary Carbon (C1): This carbon, bonded to four other carbons, will have no attached protons and thus will show a weak signal. Its chemical shift will be influenced by the attached heteroatoms, predicted to be in the δ 40-45 ppm range.

  • Cyclohexane Carbons (C2-C6): The carbons of the ring will appear in the aliphatic region. Due to symmetry, C2/C6 and C3/C5 will be equivalent. We predict three signals: C4 around δ 21-22 ppm , C3/C5 around δ 26-27 ppm , and C2/C6 around δ 34-36 ppm .

  • Aminomethyl Carbon (-CH₂-NH₂): This carbon, attached to the nitrogen, will be deshielded relative to the ring carbons, appearing around δ 50-52 ppm .

  • Hydroxymethyl Carbon (-CH₂-OH): Due to the strong deshielding effect of the adjacent oxygen, this carbon will be the furthest downfield in the aliphatic region, predicted at δ 68-72 ppm .

Comparative Analysis: Grounding Predictions with Experimental Data

To substantiate our predictions, we compare the expected spectrum of our target molecule with the known spectra of Gabapentin and Cyclohexylmethanol.

Comparison with Gabapentin (1-(aminomethyl)cyclohexaneacetic acid)

Gabapentin is an excellent comparator due to its identical 1-(aminomethyl)cyclohexyl core.[1] The key difference is the substitution of a hydroxymethyl (-CH₂OH) group with a carboxymethyl (-CH₂COOH) group.

Functional Group (1-(Aminomethyl)cyclohexyl)methanol (Predicted) Gabapentin (Experimental, in D₂O) [3]Analysis of Difference
Aminomethyl (-CH₂-NH₂) ¹H ~ δ 2.7 ppm (s)~ δ 3.00 ppm (s)The electron-withdrawing carboxylic acid group in Gabapentin deshields the aminomethyl protons more than the hydroxyl group, shifting them further downfield.
Aminomethyl (-CH₂-NH₂) ¹³C ~ δ 50-52 ppm~ δ 50.8 ppmThe carbon environments are very similar, as they are separated from the point of structural difference by the quaternary carbon. Excellent correlation.
Cyclohexane Ring ¹H ~ δ 1.2-1.6 ppm (m)~ δ 1.4-1.5 ppm (m)The overall chemical environment of the cyclohexane ring protons is very similar in both molecules, leading to nearly identical chemical shifts.
Cyclohexane Ring ¹³C C2/6: ~35 ppm, C3/5: ~26 ppm, C4: ~21 ppmC2/6: ~35.9 ppm, C3/5: ~27.9 ppm, C4: ~23.6 ppmThe shifts are highly comparable, validating the predictions for the cyclohexane core of our target molecule.
Quaternary Carbon (C1) ¹³C ~ δ 40-45 ppm~ δ 35.9 ppmThe nature of the second substituent (-CH₂OH vs. -CH₂COOH) directly impacts this carbon's electronic environment, accounting for the shift difference.
Comparison with Cyclohexylmethanol

This simpler molecule allows us to validate the predictions for the hydroxymethyl group attached to the cyclohexane ring.

Functional Group (1-(Aminomethyl)cyclohexyl)methanol (Predicted) Cyclohexylmethanol (Experimental) [4][5]Analysis of Difference
Hydroxymethyl (-CH₂-OH) ¹H ~ δ 3.4 ppm (s)~ δ 3.4 ppm (d)The chemical shift is nearly identical. In Cyclohexylmethanol, the signal is a doublet due to coupling with the single proton on C1. In our target, C1 is quaternary, so the signal is a singlet. This confirms the assignment and highlights the importance of coupling patterns.
Hydroxymethyl (-CH₂-OH) ¹³C ~ δ 68-72 ppm~ δ 69.0 ppmThe excellent agreement in the ¹³C chemical shift strongly supports our prediction for this functional group.

Recommended Experimental Protocol

To ensure high-quality, reproducible data, the following protocol is recommended. The core principle of a self-validating system is the use of an internal standard (TMS) and a deuterated solvent with a known reference peak.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte, (1-(aminomethyl)cyclohexyl)methanol.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated methanol (MeOD) or Deuterium Oxide (D₂O) are excellent choices due to the polarity of the analyte. MeOD is often preferred as it can dissolve a wider range of organic compounds and has a convenient residual solvent peak for reference.

    • Add 5-10 µL of a 1% solution of Tetramethylsilane (TMS) in the chosen solvent to serve as an internal reference (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz to achieve good spectral dispersion.[6]

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

    • Acquire the spectrum using a standard single-pulse experiment. Key parameters include:

      • Spectral Width: ~12-15 ppm

      • Number of Scans (NS): 8-16 scans for a sample of this concentration.

      • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the protons between pulses.

  • Instrument Setup & ¹³C NMR Acquisition:

    • Tune the probe to the ¹³C frequency.

    • Use a standard proton-decoupled pulse program (e.g., zgpg30) to provide a spectrum with singlets for all carbon signals.

    • Key parameters include:

      • Spectral Width: ~220-240 ppm

      • Number of Scans (NS): 1024-4096 scans, as ¹³C is much less sensitive than ¹H.

      • Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a longer delay (e.g., 10-30s) may be necessary to account for the slow relaxation of quaternary carbons.[2]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction.

    • Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm (for ¹H) or the residual solvent peak to its known value (e.g., MeOD at δ 49.0 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

Workflow Visualization

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Analyte B Dissolve in 0.6 mL Deuterated Solvent (e.g., MeOD) A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Lock & Shim Spectrometer D->E F Acquire ¹H Spectrum (NS=16, D1=5s) E->F G Acquire ¹³C Spectrum (NS=2048, D1=5s) E->G H Fourier Transform & Phasing G->H I Calibrate Spectrum (Ref: TMS or Solvent) H->I J Integrate ¹H Peaks & Assign Signals I->J K Compare with Predicted & Analog Spectra J->K

Caption: Standard workflow for NMR analysis.

Conclusion

This guide outlines a comprehensive, predictive, and comparative approach to the ¹H and ¹³C NMR analysis of (1-(aminomethyl)cyclohexyl)methanol. By leveraging fundamental principles and drawing parallels with well-documented analogs like Gabapentin and Cyclohexylmethanol, we have established a reliable framework for spectral interpretation. The provided experimental protocol ensures that researchers can acquire high-fidelity data for unambiguous structural verification. This dual approach of predictive analysis backed by comparative evidence exemplifies a rigorous scientific methodology essential for professionals in drug development and chemical research.

References

  • S. Ananda, K. Aravinda, S. Vasudev, P.G. Raja, K.M.P. Sivaramakrishnan, H. Nagarajan, K. Shamala, N. & Balaram, P. (2003). Stereochemistry of gabapentin and several derivatives: Solid state conformations and solution equilibria. Current Science, 85(7), 1002–1011. Available at: [Link]

  • Muniz, E. J., et al. (2013). Investigating gabapentin polymorphism using solid-state NMR spectroscopy. AAPS PharmSciTech, 14(1), 19–28. Available at: [Link]

  • Wikipedia. (n.d.). Cyclohexylmethanol. Retrieved January 26, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). Gabapentin. PubChem. Retrieved January 26, 2026, from [Link]

  • D'Auria, M. & Racioppi, R. (2016). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Phytochemicals - A Global Perspective of Their Role in Nutrition and Health. InTech. Available at: [Link]

  • Human Metabolome Database. (n.d.). Gabapentin. HMDB. Retrieved January 26, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). (1-(Aminomethyl)cyclohexyl)methanol. PubChem. Retrieved January 26, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexanemethanol. NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2019). Solid-state NMR spectrum of unmilled and milled gabapentin samples. Retrieved January 26, 2026, from [Link]

  • Wawer, I., & Dymowski, K. (2018). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(12), 3233. Available at: [Link]

  • U.S. National Library of Medicine. (n.d.). Cyclohexanemethanol. PubChem. Retrieved January 26, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to Catalyst Selection for (1-(Aminomethyl)cyclohexyl)methanol Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals The synthesis of (1-(Aminomethyl)cyclohexyl)methanol, a critical precursor for the anticonvulsant and neuropathic pain agent Gabapentin, presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The synthesis of (1-(Aminomethyl)cyclohexyl)methanol, a critical precursor for the anticonvulsant and neuropathic pain agent Gabapentin, presents a significant challenge in catalytic chemistry.[1][2] The primary industrial route involves the catalytic hydrogenation of 1,1-cyclohexanediacetonitrile. The success of this synthesis is not merely measured by yield, but critically, by the chemoselectivity of the reduction. The formation of secondary and tertiary amine impurities complicates purification and compromises the efficiency of the overall process.[3]

This guide provides an in-depth comparison of the primary catalytic systems used for this transformation. We will move beyond a simple listing of options to explore the mechanistic rationale behind catalyst choice, supported by experimental data and best practices for protocol design.

The Core Challenge: Suppressing Byproduct Formation

The hydrogenation of a dinitrile to a diamino alcohol is a multi-step process. The reduction of the first nitrile group to a primary amine is relatively straightforward. However, this newly formed primary amine can react with the intermediate imine species of the second nitrile's reduction, leading to the formation of undesired secondary amines. This side reaction is a persistent challenge that directly impacts product purity and yield.[3]

The key to a successful synthesis lies in selecting a catalytic system and reaction conditions that favor the direct hydrogenation of the imine intermediate to the primary amine over its condensation with the product molecule.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A 1,1-Cyclohexanediacetonitrile B Intermediate Imine A->B + H2 / Catalyst C (1-(Aminomethyl)cyclohexyl)methanol (Desired Product) B->C + H2 / Catalyst D Secondary Amine Byproduct B->D + Product (Primary Amine) - H2O caption Fig 1. Reaction pathway showing the desired reduction vs. byproduct formation.

Fig 1. Reaction pathway showing the desired reduction vs. byproduct formation.

Comparative Analysis of Catalytic Systems

The choice of a heterogeneous catalyst is the most critical parameter in this synthesis. While several metals can catalyze nitrile hydrogenation, their selectivity profiles differ significantly.[3][4]

Raney® Nickel: The Industrial Workhorse

Raney Nickel, a high-surface-area nickel-aluminum alloy, is a widely used and cost-effective catalyst for nitrile hydrogenation.[5][6] Its popularity stems from its high activity and affordability compared to precious metal catalysts.[6]

  • Mechanism of Action & Selectivity: Raney Nickel effectively catalyzes the addition of hydrogen across the carbon-nitrogen triple bond.[5] However, without modification, it is prone to producing significant amounts of secondary amines.[3] The key to achieving high selectivity with Raney Nickel is the addition of a basic modifier, most commonly ammonia or sodium hydroxide.[3][7] These bases are thought to inhibit the condensation reaction between the intermediate imine and the primary amine product, thereby promoting the direct hydrogenation to the desired primary amine.[3]

  • Advantages:

    • Low cost and wide availability.[6]

    • High catalytic activity.

    • Well-established industrial track record.

  • Disadvantages:

    • Requires basic additives (ammonia) to achieve high primary amine selectivity.[7]

    • Can be pyrophoric and requires careful handling.

    • May require higher pressures and temperatures compared to precious metal catalysts.

Rhodium Catalysts: The High-Selectivity Specialist

Rhodium, often supported on carbon (Rh/C) or alumina (Rh/Al₂O₃), is a highly effective catalyst for the selective hydrogenation of nitriles to primary amines.[3][8]

  • Mechanism of Action & Selectivity: Rhodium catalysts inherently exhibit higher selectivity for primary amine formation compared to nickel or palladium.[3] This enhanced selectivity is further amplified by the presence of ammonia.[7] The synergy between rhodium and ammonia provides a powerful system for minimizing byproduct formation, often leading to excellent yields of the desired product.[3]

  • Advantages:

    • Excellent selectivity for primary amines, especially with ammonia.[3]

    • Can operate under milder conditions (lower temperature/pressure) than Raney Nickel.[8]

    • High turnover numbers, meaning a small amount of catalyst can convert a large amount of substrate.

  • Disadvantages:

    • Significantly higher cost compared to base metal catalysts like Raney Nickel.[6]

    • Availability can be more limited.

Palladium and Platinum Catalysts: The Less-Favored Options

While palladium (Pd) and platinum (Pt) are benchmark catalysts for many hydrogenation reactions, they are generally less suitable for the selective synthesis of primary amines from nitriles.[4][5]

  • Mechanism of Action & Selectivity: Supported Pd and Pt catalysts are very active for nitrile reduction. However, they strongly favor the formation of secondary and tertiary amines.[3] Even in the presence of high concentrations of ammonia, these catalysts often fail to suppress byproduct formation to an acceptable level for pharmaceutical synthesis.[3]

  • Advantages:

    • High hydrogenation activity.

    • Widely available in various forms (e.g., Pd/C, PtO₂).[5]

  • Disadvantages:

    • Poor selectivity for primary amines.[3]

    • Generally not recommended for this specific transformation where primary amine is the target.

Quantitative Data Summary

The following table summarizes the key performance indicators for the most relevant catalysts. Note that specific yields and conditions are highly dependent on the exact substrate, solvent, and reactor setup.

Catalyst SystemRelative CostPrimary Amine SelectivityTypical H₂ PressureTypical TemperatureKey Considerations
Raney® Nickel $Moderate to High (with additives)High (50-100 bar)Moderate (70-150 °C)Requires ammonia or NaOH for high selectivity.[3][7] Pyrophoric.
Rhodium/Carbon

$
Very High (with additives)Moderate (30-70 bar)Low to Moderate (50-100 °C)Excellent selectivity but high initial cost.[3][8]
Palladium/Carbon

LowModerate (30-70 bar)Low to Moderate (50-100 °C)Prone to forming secondary/tertiary amines.[3] Not ideal.
Platinum Oxide

LowModerate (30-70 bar)Low to Moderate (50-100 °C)Similar selectivity issues to Palladium.[3] Not ideal.

Experimental Protocols: A Self-Validating Approach

The following protocols are representative workflows. Researchers should always perform initial small-scale trials to optimize conditions for their specific equipment and reagents.

Protocol 1: Raney® Nickel Catalyzed Hydrogenation (High Selectivity)

This protocol emphasizes the use of ammonia to suppress byproduct formation.

  • Reactor Preparation: Charge a high-pressure autoclave with 1,1-cyclohexanediacetonitrile (1.0 eq) and a solvent such as methanol or tetrahydrofuran (THF).

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon), add water-slurried Raney® Nickel (5-10 wt% of the substrate). Causality: Adding the catalyst as a slurry prevents it from becoming pyrophoric upon contact with air.

  • Ammonia Addition: Cool the mixture and add liquid ammonia (5-10 eq) or saturate the solvent with ammonia gas. Causality: Ammonia is the key selectivity-directing agent, inhibiting the condensation side reaction.[3][7]

  • Hydrogenation: Seal the reactor. Purge several times with nitrogen, followed by hydrogen. Pressurize with hydrogen to 50-80 bar.

  • Reaction: Heat the mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by hydrogen uptake or periodic sampling (if the reactor allows).

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Safety Note: The catalyst on the filter pad is highly pyrophoric and should be kept wet with water and disposed of according to safety guidelines.

  • Isolation: Remove the solvent and excess ammonia under reduced pressure to yield the crude product, which can be purified further.

Protocol 2: Rhodium-on-Carbon Catalyzed Hydrogenation (Mild Conditions)

This protocol leverages the high intrinsic selectivity of rhodium.

  • Reactor Preparation: Charge a high-pressure autoclave with 1,1-cyclohexanediacetonitrile (1.0 eq) and an alcoholic solvent (e.g., methanol) saturated with ammonia.

  • Catalyst Addition: Add 5% Rhodium on Carbon (1-2 wt% of the substrate) to the vessel. Causality: Rhodium's high activity allows for a much lower catalyst loading compared to Raney Nickel.

  • Hydrogenation: Seal the reactor, purge with nitrogen and then hydrogen. Pressurize with hydrogen to 40-60 bar.

  • Reaction: Heat the mixture to 60-90 °C with vigorous stirring. The reaction is typically faster than with Raney Nickel.[8]

  • Workup & Isolation: Follow steps 6 and 7 from the Raney Nickel protocol. The lower catalyst loading simplifies filtration.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Charge Reactor: Substrate + Solvent B Add Catalyst (e.g., Raney Ni or Rh/C) A->B C Add Additive (Ammonia) B->C D Seal & Purge (N2 then H2) C->D E Pressurize with H2 D->E F Heat & Stir E->F G Monitor Progress F->G H Cool & Vent G->H I Filter Catalyst H->I J Isolate Product I->J caption Fig 2. General experimental workflow for catalytic hydrogenation.

Fig 2. General experimental workflow for catalytic hydrogenation.

Conclusion and Recommendations

For the industrial-scale synthesis of (1-(Aminomethyl)cyclohexyl)methanol, both Raney Nickel and Rhodium-based catalysts represent viable, high-efficacy options.

  • For cost-driven processes , Raney Nickel combined with ammonia is the superior choice. It provides high selectivity at a fraction of the cost of precious metals, though it may require more stringent reaction conditions.

  • For processes where milder conditions, lower catalyst loading, and potentially higher throughput are critical , a Rhodium-on-Carbon catalyst is the recommended system. The higher initial investment in the catalyst can be offset by operational efficiencies and potentially higher selectivity.

Palladium and Platinum catalysts are not recommended for this application due to their poor selectivity towards the required primary amine product.[3] The selection between Raney Nickel and Rhodium should be made based on a thorough techno-economic analysis that considers catalyst cost, operational costs, and process safety requirements.

References

  • Chemistry LibreTexts. (2019). 11.5: Catalytic Hydrogenation. [Link]

  • Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 476–488. [Link]

  • Chemguide. (n.d.). Reduction of Nitriles. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2020). Efficient chemoenzymatic synthesis of gabapentin by control of immobilized biocatalyst activity in a stirred bioreactor. [Link]

  • ResearchGate. (2016). A Simple and Expedient Procedure for the Preparation of Gabapentin Lactam (2-Aza-spiro[4][9]decan-3-one). [Link]

  • ResearchGate. (n.d.). Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. [Link]

  • American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (1-(Aminomethyl)cyclohexyl)methanol

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. With these activities comes the critical responsibility of safe and compliant waste...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. With these activities comes the critical responsibility of safe and compliant waste management. This guide provides a detailed, step-by-step protocol for the proper disposal of (1-(Aminomethyl)cyclohexyl)methanol (CAS No. 2041-57-8), a bifunctional molecule containing both a primary amine and a primary alcohol.

A crucial first point is the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for (1-(Aminomethyl)cyclohexyl)methanol. In such instances, a conservative approach grounded in the known hazards of its constituent functional groups and data from structurally similar compounds is the only responsible path forward. This guide is built on that principle, ensuring that safety and regulatory compliance are prioritized.

Hazard Assessment Based on Chemical Analogy and Functional Group Chemistry

(1-(Aminomethyl)cyclohexyl)methanol's structure features a primary aliphatic amine and a primary alcohol. This allows us to infer a likely hazard profile:

  • Amine Group: Lower aliphatic amines are known to be caustic and can be severe irritants to the skin, eyes, and mucous membranes.[1] Their vapors may also cause respiratory irritation.[1][2] Exposure to various amine vapors has been linked to visual disturbances, a condition known as glaucopsia ("blue haze" or "foggy vision").[3]

  • Alcohol Group & Combustibility: The alcohol functional group and the overall organic nature of the molecule suggest it is likely a combustible liquid. The analogous compound, Cyclohexanemethanol (CAS No. 100-49-2), is classified as a Category 4 combustible liquid.[4][5]

  • Irritancy: Data for the related compound (1-Aminocyclohexyl)methanol (CAS No. 4313-56-8) indicates it causes serious eye irritation.[6]

Given this information, it is imperative to handle (1-(Aminomethyl)cyclohexyl)methanol as, at minimum, a skin/eye irritant and a potentially combustible liquid. All handling and disposal procedures should be based on the assumption that this substance is hazardous.

The Four Pillars of Compliant Chemical Disposal

The disposal of any laboratory chemical, particularly one without a specific SDS, must follow a rigorous, multi-step process. This ensures the safety of laboratory personnel and adherence to environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7]

As a non-specifically listed chemical, waste (1-(Aminomethyl)cyclohexyl)methanol must be evaluated to determine if it exhibits any of the four characteristics of a hazardous waste as defined by the U.S. Environmental Protection Agency (EPA).[7][8][9][10]

  • Ignitability: Does it have a flash point below 60°C (140°F)?[8][10] Based on the data for Cyclohexanemethanol (flash point 71°C), it may be close to this threshold and should be handled as if it could be ignitable.[4]

  • Corrosivity: Is it aqueous with a pH ≤ 2 or ≥ 12.5? The amine group makes the compound basic. A pH test of the waste stream is necessary to determine if it meets the corrosivity characteristic.

  • Reactivity: Is it unstable, reactive with water, or capable of detonation?[7][9] There is no indication from its structure that it would be inherently reactive in this manner, but it should never be mixed with unknown wastes.

  • Toxicity: Is it harmful if ingested or absorbed?[7] While specific toxicity data is unavailable, the irritant nature of amines suggests a conservative approach is warranted.[1]

Causality: The law requires that every waste generator determines if their waste is hazardous.[11] By systematically evaluating the waste against these four characteristics, you create a defensible, logical basis for its management, thereby ensuring compliance and safety. In the absence of complete data, the most prudent course of action is to manage the material as hazardous waste.

Proper segregation is a cornerstone of laboratory safety. Incompatible chemicals, when mixed, can generate heat, toxic gases, or violent reactions.

  • Primary Incompatibility: The SDS for the analogous compound Cyclohexanemethanol explicitly lists strong oxidizing agents as incompatible.[4]

  • Acid-Base Incompatibility: Due to its amine functional group, (1-(Aminomethyl)cyclohexyl)methanol is basic. It must be segregated from acidic waste streams to prevent a potentially exothermic neutralization reaction.

Protocol: Waste streams of (1-(Aminomethyl)cyclohexyl)methanol must be collected in a dedicated waste container. Do not mix this waste with other chemical wastes, especially those containing strong oxidizers or acids.[12]

Regulatory compliance begins the moment the first drop of waste enters the container.[13] The container and its label are the primary communication tools for the hazards within.

Experimental Protocol: Containerization and Labeling

  • Select an Appropriate Container:

    • Choose a container made of a material chemically compatible with organic amines and alcohols (e.g., high-density polyethylene, glass).

    • Ensure the container is in good condition with no cracks or leaks and has a secure, screw-top cap.

    • Never use metal containers for amine waste, as they can be corrosive.[14]

  • Affix a Hazardous Waste Label:

    • The moment waste is added, the container must be labeled.[15]

    • The label must include the following information:[13][16][17]

      • The words "HAZARDOUS WASTE" .

      • The full chemical name: "(1-(Aminomethyl)cyclohexyl)methanol" . Do not use abbreviations or formulas.[17]

      • The CAS Number: 2041-57-8 .

      • An indication of the hazards: "Irritant, Combustible" .

      • The date upon which waste accumulation began (the "start date").

  • Maintain Container Integrity:

    • Keep the waste container closed at all times except when adding waste.[17] Do not leave a funnel in the opening.

    • Store the container in a designated satellite accumulation area within the laboratory, preferably in secondary containment (such as a chemical-resistant tray or tub).

    • Store away from heat, sparks, or open flames.

Under no circumstances should (1-(Aminomethyl)cyclohexyl)methanol or its solutions be disposed of down the sanitary sewer or in the regular trash.[11][18] The only acceptable disposal route is through your institution's hazardous waste management program.

Protocol:

  • Once the waste container is full or you have finished the experimental series generating this waste, securely close the container.

  • Contact your institution's Environmental Health and Safety (EHS or OCRS) office.[11]

  • Follow their specific procedures for requesting a hazardous waste pickup. They will arrange for a licensed professional waste disposal service to collect, transport, and properly dispose of the material.[14]

Data and Workflow Summary

For quick reference, the key logistical and safety data are summarized below.

ParameterInformationSource / Rationale
Chemical Name (1-(Aminomethyl)cyclohexyl)methanolIUPAC Nomenclature[19]
CAS Number 2041-57-8PubChem[19]
Inferred Hazards Skin/Eye Irritant, Respiratory Irritant, Combustible LiquidBased on amine/alcohol functional groups and data from analogous compounds.[1][6]
Incompatible Materials Strong Oxidizing Agents, AcidsSDS for Cyclohexanemethanol; inherent basicity of the amine group.[4]
Primary Disposal Route Collection by a licensed hazardous waste disposal service.Universal requirement for hazardous chemical waste.[11][12]
Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational process for the compliant disposal of (1-(Aminomethyl)cyclohexyl)methanol.

G Disposal Workflow for (1-(Aminomethyl)cyclohexyl)methanol cluster_0 Disposal Workflow for (1-(Aminomethyl)cyclohexyl)methanol start Waste Generation characterize Step 1: Characterize Waste (Assume Hazardous: Irritant, Combustible) start->characterize segregate Step 2: Segregate Waste (Away from acids & oxidizers) characterize->segregate containerize Step 3: Containerize & Label (Use compatible container, affix Hazardous Waste label) segregate->containerize store Store Safely in Lab (Closed container, secondary containment, away from ignition sources) containerize->store contact_ehs Step 4: Arrange Disposal (Contact Institutional EHS for pickup) store->contact_ehs end Disposed by Licensed Vendor contact_ehs->end

Caption: Decision workflow for the safe and compliant disposal of (1-(Aminomethyl)cyclohexyl)methanol.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • MSDS of (1S,3R)-3-aMino-cyclohexyl-methanol hydrochloride. Capot Chemical Co., Ltd. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • (1-(Aminomethyl)cyclohexyl)methanol. PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous Waste-Container Labeling Requirements. Hazardous Waste Experts. [Link]

  • Hazardous Waste Containers. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Characteristics: A User-Friendly Reference Document. U.S. Environmental Protection Agency. [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety. [Link]

  • Amines as occupational hazards for visual disturbance. National Center for Biotechnology Information. [Link]

  • Hazardous Waste Label Requirements — Comply With EPA/RCRA Regulations. Triumvirate Environmental. [Link]

  • Four Characteristics of Hazardous Waste. MLI Environmental. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Section 2: Waste Containers, Storage and Labelling. Syracuse University Environmental Health & Safety Services. [Link]

  • Cyclohexylmethanol. Wikipedia. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]

  • Hazardous Waste Characteristics Explained in a Simple Overview. GAIACA. [Link]

  • Safety Data Sheet: Cyclohexanemethanol. CPAchem. [Link]

  • Management of Waste. Prudent Practices in the Laboratory, National Academies Press. [Link]

  • What Are the 4 EPA Hazardous Waste Characteristics? Choice MedWaste. [Link]

  • A Brief Guide To Hazardous Waste Container Labeling Requirements. Hazardous Waste Experts. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Amines. RPS Group. [Link]

  • (1-Aminocyclohexyl)methanol. Chemsrc. [Link]

  • Cyclohexanemethanol. NIST WebBook. [Link]

  • (1-Aminocyclohexyl)methanol. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: Methanol. Methanex Corporation. [Link]

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